molecular formula C31H41ClN2O9 B11929884 20-O-Demethyl-AP3

20-O-Demethyl-AP3

Número de catálogo: B11929884
Peso molecular: 621.1 g/mol
Clave InChI: YQVKSZNVVCIETH-PRWXLFGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

20-O-Demethyl-AP3 is a useful research compound. Its molecular formula is C31H41ClN2O9 and its molecular weight is 621.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H41ClN2O9

Peso molecular

621.1 g/mol

Nombre IUPAC

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-12,21-dihydroxy-20-methoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1

Clave InChI

YQVKSZNVVCIETH-PRWXLFGZSA-N

SMILES isomérico

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)O)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

SMILES canónico

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Origen del producto

United States

Foundational & Exploratory

Mechanism of Action of 20-O-Demethyl-AP3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 20-O-Demethyl-AP3 is limited in publicly available scientific literature. This guide is based on the well-established mechanism of its parent compound, Ansamitocin P-3, a potent microtubule inhibitor. It is inferred that this compound, as a minor metabolite, shares a similar mechanism of action.[1][2][3]

Executive Summary

This compound is a metabolite of Ansamitocin P-3, a macrocyclic antibiotic with significant antitumor properties.[1][2][3] The primary mechanism of action of the parent compound, and by extension this compound, is the inhibition of microtubule polymerization. By binding to tubulin, the fundamental protein subunit of microtubules, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide provides a detailed overview of this mechanism, supported by data from studies on Ansamitocin P-3, and outlines relevant experimental protocols.

Core Mechanism: Inhibition of Microtubule Polymerization

The cytotoxic activity of Ansamitocin P-3 and its derivatives stems from their ability to interfere with the cellular cytoskeleton, specifically the microtubule network. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

2.1. Molecular Target: β-Tubulin

The primary molecular target of Ansamitocin P-3 is the β-subunit of the tubulin heterodimer.[4] Ansamitocin P-3 binds to a specific site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule assembly leads to a cascade of downstream cellular events.

2.2. Disruption of Microtubule Dynamics

Microtubules exist in a state of dynamic instability, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage). This dynamic nature is crucial for their function, particularly during mitosis where they form the mitotic spindle responsible for chromosome segregation. Ansamitocin P-3 and its analogs disrupt this delicate balance by preventing the addition of tubulin dimers to the growing end of microtubules.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by compounds like Ansamitocin P-3 has profound effects on cellular function, ultimately leading to cell death.

3.1. Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are critical for the progression of the cell cycle through mitosis (M phase). By disrupting microtubule assembly, this compound is presumed to prevent the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are properly attached to the spindle microtubules. Prolonged arrest at this checkpoint triggers apoptotic pathways.

3.2. Induction of Apoptosis

The sustained G2/M arrest and cellular stress caused by microtubule disruption ultimately lead to programmed cell death, or apoptosis. This is a key component of the antitumor activity of microtubule inhibitors.

Quantitative Data (Inferred from Ansamitocin P-3)

The following table summarizes quantitative data for the parent compound, Ansamitocin P-3, which provides an indication of the expected potency of its active metabolites.

ParameterCell LineValueReference
IC50 (Cell Proliferation) MCF-720 ± 3 pM[5]
HeLa50 ± 0.5 pM[5]
EMT-6/AR1140 ± 17 pM[5]
MDA-MB-231150 ± 1.1 pM[5]
Binding Affinity (Kd) Purified Tubulin1.3 ± 0.7 µM[5]

Signaling Pathway

The disruption of microtubule dynamics by Ansamitocin P-3 and its metabolites triggers a signaling cascade that culminates in apoptosis. A simplified representation of this pathway is provided below.

G This compound This compound β-Tubulin β-Tubulin This compound->β-Tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic Spindle Formation->Spindle Assembly Checkpoint (SAC) Activation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation) Spindle Assembly Checkpoint (SAC) Activation)->Cell Cycle Arrest (G2/M)

Caption: Inferred signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule inhibitors like Ansamitocin P-3. These protocols would be applicable for the investigation of this compound.

6.1. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Protocol:

    • Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

    • The test compound (this compound) at various concentrations is added to the tubulin solution.

    • The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C in a temperature-controlled spectrophotometer.

    • The absorbance at 340 nm is measured every minute for 60 minutes.

    • The polymerization curves in the presence of the compound are compared to a vehicle control (e.g., DMSO). A decrease in the rate and extent of polymerization indicates inhibitory activity.

6.2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Cells are seeded in culture plates and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and then treated with RNase A to remove RNA.

    • Cells are stained with propidium iodide.

    • The DNA content of individual cells is analyzed using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of a microtubule-destabilizing agent.

6.3. Immunofluorescence Microscopy of Microtubule Network

This technique allows for the visualization of the microtubule network within cells and the effects of inhibitors on its organization.

  • Principle: Cells are fixed and permeabilized, and then the microtubule network is labeled with a specific primary antibody against α-tubulin or β-tubulin. A fluorescently tagged secondary antibody is then used to visualize the microtubules under a fluorescence microscope.

  • Protocol:

    • Cells are grown on coverslips and treated with the test compound at the desired concentration and for a specific duration.

    • The cells are fixed with a suitable fixative (e.g., cold methanol or paraformaldehyde).

    • The cells are permeabilized with a detergent (e.g., Triton X-100).

    • The cells are incubated with a primary antibody against tubulin.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • The microtubule morphology is observed using a fluorescence microscope. Disruption of the microtubule network, characterized by diffuse tubulin staining and absence of filamentous structures, indicates inhibitory activity.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the mechanism of action of a putative microtubule inhibitor like this compound.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Tubulin Binding Assay Tubulin Binding Assay Tubulin Polymerization Assay->Tubulin Binding Assay Confirms direct interaction Cell Proliferation Assay (IC50) Cell Proliferation Assay (IC50) Immunofluorescence Microscopy Immunofluorescence Microscopy Cell Proliferation Assay (IC50)->Immunofluorescence Microscopy Investigate cellular effects Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Microscopy->Cell Cycle Analysis Quantify cell cycle arrest Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Confirm cell death mechanism Compound (this compound) Compound (this compound) Compound (this compound)->Tubulin Polymerization Assay Compound (this compound)->Cell Proliferation Assay (IC50)

References

The Biological Activity of 20-O-Demethyl-AP3 on Cancer Cells: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals no publicly available data on a compound specifically named "20-O-Demethyl-AP3" in the context of cancer cell research. Extensive searches of scholarly databases and scientific publications did not yield any studies detailing its biological activity, mechanism of action, or effects on signaling pathways in cancerous cells.

The designation "this compound" suggests a derivative of a parent compound, potentially abbreviated as "AP3," where a methyl group at the 20-O position has been removed. This type of modification is common in medicinal chemistry to alter the pharmacological properties of a molecule. However, without information on the core structure of "AP3," it is impossible to surmise its potential biological effects.

It is possible that "this compound" represents an internal code name for a novel compound currently under investigation within a private research entity, and the data has not yet been published. Alternatively, it could be a very recently discovered natural product that has not yet been fully characterized and reported in the scientific literature.

Given the absence of specific information, this guide will provide a general framework and highlight related research on compounds with similar naming conventions or potential mechanisms of action that could be relevant if and when information about "this compound" becomes available.

Potential Areas of Relevance Based on Compound Nomenclature

While no direct information exists for "this compound," we can look at research on other demethylated compounds and natural products with anticancer properties to understand the potential significance of such a molecule.

For instance, demethylation is a key modification in various classes of bioactive molecules. In the context of cancer, demethylation can sometimes enhance the activity of a compound by improving its binding to target proteins or altering its metabolic stability.

Research into other natural product derivatives, such as the modifications of silybin, a flavonolignan, has shown that alterations at specific positions, including the C20 position, can significantly impact their anti-proliferative and apoptotic effects on cancer cells.

Hypothetical Experimental Approach to Characterize a Novel Compound Like this compound

Should "this compound" be a novel compound, a systematic series of experiments would be required to elucidate its biological activity on cancer cells. A typical workflow for such an investigation is outlined below.

Caption: Hypothetical workflow for characterizing a novel anticancer compound.

Potential Signaling Pathways of Interest

Based on the mechanisms of many natural product-derived anticancer agents, several key signaling pathways would be of immediate interest for a novel compound like "this compound." These pathways are often dysregulated in cancer and represent critical therapeutic targets.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway AP3 This compound PI3K PI3K AP3->PI3K Inhibition? Raf Raf AP3->Raf Inhibition? Bcl2 Bcl-2 family AP3->Bcl2 Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Caspases Caspases Bcl2->Caspases regulation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways often targeted by anticancer compounds.

Physicochemical Properties of 20-O-Demethyl-AP3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-O-Demethyl-AP3 is a minor metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic belonging to the maytansinoid family.[1] Ansamitocin P-3 is a potent microtubule inhibitor, and its derivatives are of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its biological activity, and detailed experimental protocols for its characterization.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₃₁H₄₁ClN₂O₉N/A
Molecular Weight 621.12 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSOGeneral knowledge for similar compounds
Storage Store at -20°CGeneral knowledge for similar compounds

Biological Activity and Mechanism of Action

As a metabolite of Ansamitocin P-3, this compound is presumed to share a similar mechanism of action. Ansamitocin P-3 exerts its potent anticancer activity by disrupting microtubule dynamics.[2][3][4][5][6]

Microtubule Inhibition: Ansamitocin P-3 binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[2][3][4] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[2][3][4][5][6]

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function, which is critical for the formation of the mitotic spindle, leads to the arrest of the cell cycle in the G2/M phase.[2][3][4] Prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers programmed cell death (apoptosis) through a p53-mediated pathway.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Ansamitocin P-3, which is expected to be highly similar for this compound.

Ansamitocin_Signaling_Pathway cluster_cell Cancer Cell AP3 Ansamitocin P-3 / this compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to p53 p53 Activation Cell_Cycle_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for Ansamitocin P-3 and this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Crystalline solid of the test compound

  • Vials with screw caps

  • Shaker or rotator providing constant agitation

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Solubility_Workflow Start Start Add_Excess Add excess compound to buffer Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet solid Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining aqueous solubility.
Assessment of Chemical Stability

This protocol outlines a general procedure for assessing the chemical stability of a compound in solution under various stress conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 3, 7, 9)

  • Organic solvents (e.g., DMSO, ethanol)

  • Temperature-controlled incubators or water baths

  • Photostability chamber

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the desired aqueous buffers or organic solvents to a final concentration suitable for analysis.

  • Divide the solutions into aliquots for different stress conditions:

    • Temperature Stress: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • pH Stress: Use buffers with different pH values.

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%).

    • Photostability: Expose aliquots to light in a photostability chamber according to ICH guidelines.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each condition.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Stability_Workflow Start Start Prepare_Solutions Prepare compound solutions in different media Start->Prepare_Solutions Stress_Conditions Expose to stress conditions Prepare_Solutions->Stress_Conditions Temp_Stress Temperature Stress_Conditions->Temp_Stress pH_Stress pH Stress_Conditions->pH_Stress Oxidative_Stress Oxidation Stress_Conditions->Oxidative_Stress Photo_Stress Light Stress_Conditions->Photo_Stress Sample_Timepoints Sample at time points Temp_Stress->Sample_Timepoints pH_Stress->Sample_Timepoints Oxidative_Stress->Sample_Timepoints Photo_Stress->Sample_Timepoints Analyze_HPLC Analyze by stability-indicating HPLC Sample_Timepoints->Analyze_HPLC Determine_Degradation Determine degradation kinetics Analyze_HPLC->Determine_Degradation End End Determine_Degradation->End

Caption: Workflow for assessing chemical stability.

Conclusion

This compound, a metabolite of the potent microtubule inhibitor Ansamitocin P-3, is a compound of interest for its potential anticancer properties. While specific physicochemical data for this metabolite are scarce, its biological mechanism is inferred to be similar to that of its parent compound, involving the disruption of microtubule dynamics and induction of apoptosis. The generalized experimental protocols provided in this guide offer a framework for the detailed characterization of its solubility and stability, which are crucial parameters for its further development as a therapeutic agent. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activity of this compound.

References

An In-depth Technical Review of Ansamitocin P-3 Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent microtubule inhibitor, has garnered significant interest in the field of oncology, particularly as the cytotoxic payload in antibody-drug conjugates (ADCs). Understanding its metabolic fate is crucial for optimizing its therapeutic index, predicting potential drug-drug interactions, and ensuring the safety and efficacy of Ansamitocin P-3-based therapies. This technical guide provides a comprehensive review of the current literature on the metabolites of Ansamitocin P-3, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Executive Summary

The in vitro metabolism of Ansamitocin P-3 has been primarily investigated using human and rat liver microsomes. The major metabolic pathways identified are C-10 demethylation, oxidation, and sequential oxidation/demethylation. Notably, there is a significant species-specific difference in the metabolic rate, with human liver microsomes metabolizing approximately 70% of Ansamitocin P-3, compared to about 20% in rat liver microsomes under similar conditions. In total, eleven metabolites of Ansamitocin P-3 have been profiled. The primary metabolite, 10-O-demethylansamitocin P-3, has also been detected in vivo in the urine of rats following intravenous administration of the parent compound. This review summarizes the available quantitative data, details the experimental protocols for metabolism studies, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data on Ansamitocin P-3 Metabolism

While eleven metabolites of Ansamitocin P-3 have been identified, detailed quantitative data for each metabolite remains limited in the public domain. The most significant quantitative finding is the differential metabolic rate between human and rat liver microsomes.

SpeciesSystemPercentage of MetabolismKey Metabolite Detected in vivoReference
HumanLiver Microsomes~70%-[1]
RatLiver Microsomes~20%10-O-demethylansamitocin P-3 (in urine)[1]

Metabolic Pathways of Ansamitocin P-3

The metabolism of Ansamitocin P-3 in liver microsomes primarily involves Phase I reactions. The main transformations observed are demethylation and oxidation.

Key Metabolic Reactions:
  • C-10 O-Demethylation: This is the major metabolic pathway, resulting in the formation of 10-O-demethylansamitocin P-3.[1]

  • Oxidation: Hydroxylation at various positions on the ansamitocin core structure is another significant metabolic route.

  • Sequential Oxidation/Demethylation: Metabolites that have undergone both oxidation and demethylation have also been identified.[1]

dot

AnsamitocinP3_Metabolism cluster_pathways Metabolic Pathways Ansamitocin P-3 Ansamitocin P-3 C-10 O-Demethylation C-10 O-Demethylation Ansamitocin P-3->C-10 O-Demethylation Major Pathway Oxidation Oxidation Ansamitocin P-3->Oxidation Minor Pathway Sequential Oxidation/Demethylation Sequential Oxidation/Demethylation Ansamitocin P-3->Sequential Oxidation/Demethylation Minor Pathway 10-O-demethylansamitocin P-3 10-O-demethylansamitocin P-3 C-10 O-Demethylation->10-O-demethylansamitocin P-3 Oxidized Metabolites Oxidized Metabolites Oxidation->Oxidized Metabolites Oxidized & Demethylated Metabolites Oxidized & Demethylated Metabolites Sequential Oxidation/Demethylation->Oxidized & Demethylated Metabolites

Metabolic pathways of Ansamitocin P-3.

Experimental Protocols

Detailed experimental protocols for the study of Ansamitocin P-3 metabolism are based on established methods for in vitro drug metabolism using liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism in Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of Ansamitocin P-3 in human and rat liver microsomes.

  • Preparation of Incubation Mixture:

    • A typical incubation mixture contains liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration), Ansamitocin P-3 (e.g., 1-10 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • The NADPH-regenerating system is crucial for the activity of cytochrome P450 enzymes.

  • Incubation:

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • Incubations are carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Sample Preparation:

    • The terminated reaction mixture is centrifuged to precipitate proteins.

    • The supernatant is collected, and may be further concentrated or diluted as needed for LC-MS/MS analysis.

LC-MS/MS Analysis of Ansamitocin P-3 and its Metabolites

The quantification of Ansamitocin P-3 and its metabolites is typically performed using a highly sensitive and specific LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for the parent drug and its metabolites.

dot

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Prepare_Mixture Prepare Incubation Mixture (Liver Microsomes, Ansamitocin P-3, Buffer) Add_NADPH Initiate Reaction (Add NADPH-regenerating system) Prepare_Mixture->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Terminate Terminate Reaction (Add cold organic solvent) Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation LC Separation (C18 column, gradient elution) Collect_Supernatant->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection

General workflow for in vitro metabolism studies.

Conclusion and Future Directions

The study of Ansamitocin P-3 metabolism has provided valuable insights into its biotransformation, highlighting key pathways and species-specific differences. The primary metabolic route is C-10 demethylation, with oxidation also playing a role. However, a significant gap exists in the quantitative understanding of the full metabolite profile. Future research should focus on:

  • Comprehensive Quantitative Analysis: Detailed quantification of all eleven identified metabolites in various in vitro and in vivo systems.

  • Pharmacokinetic Profiling of Metabolites: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the major metabolites.

  • Biological Activity of Metabolites: Assessing the cytotoxic and other biological activities of the metabolites to understand their potential contribution to the therapeutic and toxicological profile of Ansamitocin P-3.

  • Identification of Metabolizing Enzymes: Pinpointing the specific cytochrome P450 isoforms responsible for the metabolism of Ansamitocin P-3 to better predict drug-drug interactions.

A more complete understanding of the metabolic fate of Ansamitocin P-3 will be instrumental in the continued development of safer and more effective cancer therapies based on this potent cytotoxic agent.

References

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Ansamitocin P-3, the Parent Compound of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, specific in vitro cytotoxicity data for 20-O-Demethyl-AP3, a minor metabolite of Ansamitocin P-3, is not publicly accessible. This guide therefore provides a comprehensive overview of the well-documented cytotoxic properties of its parent compound, Ansamitocin P-3. The methodologies and mechanisms described herein are likely to be highly relevant for the study of this compound.

Ansamitocin P-3 is a potent macrocyclic antitumor antibiotic that functions as a microtubule inhibitor.[1] Its profound cytotoxic effects on various cancer cell lines have made it a subject of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).[2]

Quantitative Cytotoxicity Data

Ansamitocin P-3 exhibits potent cytotoxic activity against a range of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar to nanomolar range.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Human Breast Adenocarcinoma20 ± 3[3][4]
HeLaHuman Cervical Carcinoma50 ± 0.5[3][4]
EMT-6/AR1Multi-drug Resistant Mouse Mammary Tumor140 ± 17[3][4]
MDA-MB-231Human Breast Adenocarcinoma150 ± 1.1[3][4]
U937Human Histiocytic Lymphoma180[1]
A-549Human Lung Carcinoma4 x 10^5 (0.4 nM)[5]
HT-29Human Colorectal Adenocarcinoma4 x 10^5 (0.4 nM)[5]
HCT-116Human Colorectal Carcinoma81[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Ansamitocin P-3's cytotoxicity.

Cell Culture:

  • MCF-7 and HeLa Cells: Grown in Minimal Essential Media (MEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2.2 g/L of sodium bicarbonate, and 1% antibiotic-antimycotic solution (streptomycin, amphotericin B, and penicillin).[3]

  • MDA-MB-231 Cells: Cultured in Leibovitz's L-15 medium.[3]

  • EMT-6/AR1 Cells: Maintained as previously described for multi-drug resistant cell lines.[3]

  • All cell lines are cultured at 37°C in a humidified atmosphere with 5% CO2.[3]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay):

  • Seed cells in 96-well plates at an appropriate density.

  • Allow cells to attach overnight.

  • Treat cells with a vehicle control (e.g., 0.1% DMSO) or various concentrations of Ansamitocin P-3 (typically ranging from 1 pM to 1000 pM).[3]

  • Incubate for a specified period (e.g., 24 hours for EMT-6/AR1, HeLa, and MDA-MB-231 cells; 48 hours for MCF-7 cells).[3]

  • Fix the cells with a suitable fixative (e.g., trichloroacetic acid).

  • Stain the cells with Sulforhodamine B solution.

  • Wash away the unbound dye.

  • Solubilize the bound dye with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[3]

Cell Cycle Analysis (Flow Cytometry):

  • Seed cells in culture dishes and allow them to attach.

  • Treat cells with Ansamitocin P-3 at various concentrations for a specified duration (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells in cold ethanol.

  • Treat the cells with RNase to remove RNA.

  • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms are used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Ansamitocin P-3 treatment leads to an accumulation of cells in the G2/M phase.[3][6]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate overnight_incubation Overnight Incubation (Attachment) cell_culture->overnight_incubation drug_addition Addition of Ansamitocin P-3 overnight_incubation->drug_addition incubation Incubation (24-48h) drug_addition->incubation fixation Cell Fixation incubation->fixation staining SRB Staining fixation->staining solubilization Dye Solubilization staining->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining the in vitro cytotoxicity of Ansamitocin P-3 using the SRB assay.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction AP3 Ansamitocin P-3 tubulin Tubulin AP3->tubulin Binds microtubule Microtubule Depolymerization tubulin->microtubule mitotic_block Mitotic Block (G2/M Arrest) microtubule->mitotic_block Leads to spindle_checkpoint Activation of Spindle Checkpoint (Mad2, BubR1) mitotic_block->spindle_checkpoint p53 p53 Activation spindle_checkpoint->p53 Triggers p21 p21 Accumulation p53->p21 apoptosis Apoptosis p21->apoptosis

Caption: Signaling pathway of Ansamitocin P-3 induced apoptosis.

References

The Impact of 20-O-Demethyl-AP3 on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor with established anti-cancer properties. While direct experimental data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the effects of its parent compound, Ansamitocin P-3, on microtubule dynamics. This information serves as a strong predictive framework for understanding the potential mechanism of action of this compound. Ansamitocin P-3 exerts its cytotoxic effects by directly interacting with tubulin, leading to the disruption of microtubule polymerization, mitotic arrest, and subsequent apoptosis. This technical guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction to this compound and its Parent Compound

This compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antibiotic belonging to the maytansinoid family.[1] Ansamitocin P-3 is a well-characterized microtubule-targeting agent that has demonstrated significant anti-proliferative activity against a range of cancer cell lines.[2][3][4] The primary mechanism of action of Ansamitocin P-3 involves its direct binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis. Given that this compound is a closely related derivative, it is highly probable that it shares a similar mechanism of action, although its potency may be modulated by the structural modification at the C-20 position.

Quantitative Data: Effects of Ansamitocin P-3 on Microtubule Dynamics and Cell Viability

The following tables summarize the key quantitative findings from studies on Ansamitocin P-3, providing a benchmark for the expected activity of its derivatives.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[2][4]
HeLaCervical Adenocarcinoma50 ± 0.5[2][4]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[2][4]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[2][4]

Table 2: Ansamitocin P-3 Interaction with Tubulin

ParameterValueMethodReference
Dissociation Constant (Kd)1.3 ± 0.7 µMFluorescence Spectroscopy[2][3][4]
Inhibition of Tubulin Polymerization (IC50)~3.4 x 10⁻⁶ MIn vitro tubulin polymerization assay[5]
Depolymerization of Pre-formed Microtubules (EC50)~3.8 x 10⁻⁶ MIn vitro depolymerization assay[5]

Mechanism of Action: Disruption of Microtubule Dynamics

Ansamitocin P-3 functions as a potent microtubule depolymerizing agent.[2][3] Its mechanism of action can be broken down into the following key steps:

  • Binding to Tubulin: Ansamitocin P-3 binds directly to β-tubulin at or near the vinblastine binding site.[2][3] This binding induces a conformational change in the tubulin dimer.[2]

  • Inhibition of Polymerization: The altered conformation of the tubulin dimer prevents its incorporation into growing microtubules, thus inhibiting microtubule polymerization.[2][5]

  • Promotion of Depolymerization: Ansamitocin P-3 also actively promotes the disassembly of existing microtubules.[5]

  • Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[2][3][4] Studies have implicated the p53-mediated pathway in this process.[2]

Signaling Pathway of Ansamitocin P-3-Induced Apoptosis

AnsamitocinP3_Pathway AP3 Ansamitocin P-3 Tubulin β-Tubulin AP3->Tubulin Binds to Vinblastine Site MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization & Promotes Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption MT_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint Activation Mitotic_Spindle_Disruption->SAC_Activation Mitotic_Arrest G2/M Arrest SAC_Activation->Mitotic_Arrest p53 p53 Activation Mitotic_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of Ansamitocin P-3 leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of microtubule-targeting agents like Ansamitocin P-3.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (this compound or Ansamitocin P-3) dissolved in DMSO

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the tubulin solution. A DMSO control should be included.

  • Incubate the mixture on ice for 15 minutes to allow for compound binding.

  • Transfer 100 µL of each reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.

Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start prepare_tubulin Prepare tubulin solution with GTP and glycerol start->prepare_tubulin add_compound Add test compound (or DMSO control) prepare_tubulin->add_compound incubate_ice Incubate on ice for 15 min add_compound->incubate_ice transfer_plate Transfer to pre-warmed 96-well plate incubate_ice->transfer_plate measure_abs Measure absorbance at 340 nm (37°C) for 60 min transfer_plate->measure_abs analyze_data Analyze data to determine polymerization rate and IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the visualization of the microtubule network within cells to assess the effects of a compound.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is used for visualization by fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS and fix them with fixation buffer for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and cell nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

Materials:

  • Cancer cell line

  • Test compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in G1, S, and G2/M phases can be calculated.

Structure-Activity Relationship and the Role of 20-O-Demethylation

The biological activity of maytansinoids is highly dependent on their chemical structure. Studies on various analogues of Ansamitocin P-3 and maytansine have revealed that the ester moiety at the C-3 position is crucial for their ability to permeate living cells and exert their anti-tubulin effects.[5] For instance, maytansinol, which lacks this ester group, is significantly less potent in both inhibiting tubulin polymerization and depolymerizing existing microtubules.[5]

The specific impact of demethylation at the 20-O position on the activity of AP3 has not been extensively reported. However, based on the known structure-activity relationships of maytansinoids, it is plausible that this modification could influence the compound's binding affinity for tubulin, its cell permeability, or its metabolic stability. Further experimental studies are required to directly assess the quantitative effects of this structural change on microtubule dynamics and cytotoxicity.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the extensive research on its parent compound, Ansamitocin P-3, provides a robust foundation for predicting its biological activity. It is highly likely that this compound also functions as a microtubule-depolymerizing agent, inducing mitotic arrest and apoptosis. To definitively characterize its pharmacological profile, future research should focus on:

  • Directly measuring the IC50 values of this compound against a panel of cancer cell lines.

  • Quantifying its binding affinity to purified tubulin using biophysical methods.

  • Performing in vitro tubulin polymerization and depolymerization assays to determine its specific effects on microtubule dynamics.

  • Conducting cell-based assays , such as immunofluorescence microscopy and cell cycle analysis, to confirm its mechanism of action in a cellular context.

Such studies will be invaluable for understanding the therapeutic potential of this compound and for the rational design of new, more effective maytansinoid-based anti-cancer drugs.

References

The Structural Blueprint for Potency: An In-Depth Technical Guide to the Structure-Activity Relationship of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 20-O-Demethyl-AP3, a derivative of the potent microtubule inhibitor Ansamitocin P-3. While direct and extensive SAR studies on this compound are not abundant in publicly available literature, this document synthesizes existing data on Ansamitocin P-3 and related maytansinoid analogs to elucidate the critical structural motifs governing cytotoxic activity. By examining modifications at the C3 ester side chain and various positions on the ansa bridge, we can infer the key determinants of potency and cellular activity. This guide presents quantitative data in structured tables, details essential experimental protocols, and utilizes visualizations to illustrate signaling pathways and logical relationships, offering a valuable resource for the rational design of novel and more effective anticancer agents.

Introduction: The Maytansinoid Family and the Rise of Ansamitocins

Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[1] Ansamitocin P-3, a member of this family, has demonstrated significant antitumor activity. This compound is a minor metabolite of Ansamitocin P-3. The core structure of these compounds, a 19-membered ansa macrolactam, provides a unique scaffold for therapeutic intervention. Their high potency has led to their use as payloads in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2] Understanding the SAR of these molecules is paramount for optimizing their therapeutic index, enhancing their efficacy, and overcoming drug resistance.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for Ansamitocin P-3 and its analogs is the disruption of microtubule polymerization. These compounds bind to tubulin, the protein subunit of microtubules, at the vinblastine binding site.[3] This interaction prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[3]

The signaling pathway leading to apoptosis following microtubule disruption by ansamitocin analogs is multifaceted and can involve the activation of spindle assembly checkpoint proteins and downstream effector caspases.

G cluster_0 Cellular Environment This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound induced apoptosis.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a broad range of this compound analogs is limited, studies on Ansamitocin P-3 and other maytansinoids provide valuable insights. The key structural features influencing activity are the C3 ester side chain and modifications on the ansa bridge, including the C20 position.

The Critical Role of the C3-Ester Side Chain

The nature of the ester group at the C3 position is a major determinant of cytotoxic potency.[4] Studies on various maytansinoids have shown that modifications at this site significantly impact activity. It is suggested that the C3-ester side chain contributes to the molecule's ability to permeate cell membranes and interact with its target.[1]

Influence of Ansa Bridge Modifications

Modifications on the ansa bridge of ansamitocins have been explored through mutasynthesis, leading to the generation of novel analogs with altered cytotoxic profiles. A study involving the mutasynthesis of ansamitocin analogs with substitutions at C17 and C21 demonstrated that these modifications can be well-tolerated, resulting in compounds with cytotoxic activity similar to the parent Ansamitocin P-3.[5]

Table 1: Cytotoxic Activity of Ansamitocin P-3 and its C17 and C21-Substituted Analogs [5]

CompoundR1 (C17)R2 (C21)HCT116 IC50 (nM)NCI-H460 IC50 (nM)
Ansamitocin P-3 HH0.030.03
17-Fluoro-AP3 FH0.040.04
21-Fluoro-AP3 HF0.030.03
17-Bromo-AP3 BrH0.050.05
21-Bromo-AP3 HBr0.040.04

Data extracted from a study on mutasynthesis of ansamitocin analogs.[5]

The data in Table 1 suggests that the introduction of halogen atoms at the C17 and C21 positions of the ansa chain does not significantly diminish the potent cytotoxicity of the parent compound. This indicates a degree of tolerance for substitution in these regions of the molecule.

The Inferred Role of the C20-Methoxy Group

G cluster_c3 C3 Position cluster_ansa Ansa Bridge Ansamitocin_Scaffold Ansamitocin Scaffold C3_Ester Ester Side Chain (Crucial for Activity) Ansamitocin_Scaffold->C3_Ester C17_C21 C17 & C21 Positions (Tolerate Halogen Substitution) Ansamitocin_Scaffold->C17_C21 C20 C20 Position (O-Demethylation Impact Requires Further Study) Ansamitocin_Scaffold->C20

Figure 2: Key structural elements influencing the activity of ansamitocin analogs.

Experimental Protocols

The evaluation of the structure-activity relationship of this compound and its analogs relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration of a compound required to inhibit cell growth or induce cell death.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Microtubule Network Visualization

Immunofluorescence microscopy is used to visually assess the effect of compounds on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compounds at concentrations around their IC50 values for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., PEM buffer) containing GTP and purified tubulin.

  • Initiation of Polymerization: Warm the reaction mixture to 37°C to initiate tubulin polymerization.

  • Compound Addition: Add the test compound or a vehicle control to the reaction mixture.

  • Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

G Start Start: Synthesize Analogs Cell_Viability Cell Viability Assay (MTT/MTS) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Microtubule_Imaging Immunofluorescence Microscopy IC50->Microtubule_Imaging Tubulin_Polymerization In Vitro Tubulin Polymerization Assay IC50->Tubulin_Polymerization SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Phenotype Observe Microtubule Disruption Phenotype Microtubule_Imaging->Phenotype Phenotype->SAR_Analysis Mechanism Confirm Direct Inhibition of Polymerization Tubulin_Polymerization->Mechanism Mechanism->SAR_Analysis

Figure 3: Experimental workflow for SAR analysis of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound, inferred from studies on its parent compound Ansamitocin P-3 and other maytansinoids, highlights the critical role of the C3-ester side chain and the tolerance for modifications on the ansa bridge. While direct evidence on the impact of 20-O-demethylation is lacking, this modification presents an interesting avenue for future investigation to potentially fine-tune the compound's pharmacological properties.

Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs with diverse functionalities at the C20 position and other sites on the ansa chain. Such studies will provide a more complete picture of the SAR and enable the design of next-generation maytansinoid-based therapeutics with improved efficacy and safety profiles for the treatment of cancer.

References

Methodological & Application

In-Depth Protocol for 20-O-Demethyl-AP3 Treatment of Breast Cancer Cell Lines: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of available scientific literature reveals no specific data or established protocols for the treatment of breast cancer cell lines with a compound identified as "20-O-Demethyl-AP3." Extensive searches of scholarly databases and scientific publications did not yield any information regarding the synthesis, mechanism of action, or biological effects of this particular molecule in the context of breast cancer research.

The nomenclature "this compound" suggests a potential derivative of a parent compound, possibly "AP3," that has undergone a demethylation at the 20-O-position. While "AP3" could refer to Antennapedia Peptide 3, a known cell-penetrating peptide, there is no public record of a "20-O-Demethyl" variant in the scientific literature.

This document, therefore, cannot provide a specific protocol for "this compound" but will instead offer a generalized framework and protocols based on the broader categories of compounds suggested by its name: demethylating agents and cell-penetrating peptides, which are classes of molecules actively being investigated in breast cancer research.

General Principles of Investigating Novel Compounds in Breast Cancer Cell Lines

When evaluating a novel compound for its potential as a breast cancer therapeutic, a series of standardized in vitro experiments are typically performed. These assays aim to determine the compound's cytotoxicity, its effect on cell signaling pathways, and its mechanism of inducing cell death.

Table 1: Key Parameters for Evaluating a Novel Anticancer Compound
ParameterDescriptionTypical Assays
Cytotoxicity The ability of the compound to kill cancer cells.MTT assay, SRB assay, CellTiter-Glo® Luminescent Cell Viability Assay
IC50 Value The concentration of the compound that inhibits 50% of cell growth.Dose-response curves from cytotoxicity assays
Mechanism of Cell Death The process by which the compound induces cell death (e.g., apoptosis, necrosis).Annexin V/PI staining, Caspase activity assays, Western blot for apoptosis markers (e.g., cleaved PARP, caspases)
Signaling Pathway Modulation The effect of the compound on key cellular signaling pathways involved in cancer.Western blot for key signaling proteins (e.g., Akt, ERK, mTOR), Kinase activity assays, Reporter gene assays
Cell Cycle Arrest The ability of the compound to halt the cell cycle at a specific phase.Flow cytometry with propidium iodide staining

Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel compound like "this compound" in breast cancer cell lines.

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound in breast cancer cell lines.

Potential Signaling Pathways to Investigate

Given the components of the hypothetical compound's name, several key signaling pathways frequently dysregulated in breast cancer would be relevant to investigate.

Demethylating Agents

Demethylating agents work by inhibiting DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes that were silenced by hypermethylation.

Demethylating_Agent_Pathway Novel_Compound Demethylating Agent (e.g., this compound) DNMTs DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) Novel_Compound->DNMTs Inhibits Re-expression Re-expression of Tumor Suppressor Genes Hypermethylation Promoter Hypermethylation of Tumor Suppressor Genes DNMTs->Hypermethylation Maintains Silencing Transcriptional Silencing Hypermethylation->Silencing Apoptosis_GrowthArrest Apoptosis & Cell Growth Arrest Re-expression->Apoptosis_GrowthArrest

Caption: A simplified diagram illustrating the general mechanism of action for a DNA demethylating agent.

Cell-Penetrating Peptides (CPPs)

Antennapedia peptides (a potential "AP3") are a class of CPPs that can facilitate the entry of cargo molecules into cells. If "this compound" were a CPP-drug conjugate, its mechanism would involve delivering a cytotoxic agent to the cancer cells.

CPP_Delivery_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CPP_Drug CPP-Drug Conjugate (e.g., this compound) Membrane Plasma Membrane CPP_Drug->Membrane Binds & Internalizes Endosome Endosome Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Target Intracellular Target (e.g., DNA, Mitochondria) Cytoplasm->Target Drug reaches target Apoptosis Apoptosis Target->Apoptosis

Caption: A conceptual diagram showing the cellular uptake of a cell-penetrating peptide (CPP)-drug conjugate.

Standard Operating Procedures (SOPs) for Key Assays

The following are generalized protocols for fundamental assays used in the evaluation of anticancer compounds. Note: These are templates and would require optimization for the specific compound and cell lines used.

SOP 1: Cell Culture and Maintenance

  • Objective: To maintain healthy and viable breast cancer cell lines for experimentation.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • Sterile cell culture flasks, plates, and pipettes

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Culture cells in T-75 flasks in a humidified incubator.

    • Monitor cell confluency daily.

    • When cells reach 80-90% confluency, passage them:

      • Aspirate the old medium.

      • Wash cells with sterile PBS.

      • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

      • Neutralize trypsin with 5-7 mL of complete growth medium.

      • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

      • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

SOP 2: MTT Cell Viability Assay

  • Objective: To determine the cytotoxic effect of a compound on breast cancer cells and calculate the IC50 value.

  • Materials:

    • Breast cancer cell lines

    • 96-well plates

    • Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

SOP 3: Western Blot Analysis

  • Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

20-O-Demethyl-AP3 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family of compounds.[1][2][3] Like its parent compound, this compound is presumed to exert its biological effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. Ansamitocin P-3 and its analogs are of significant interest in cancer research due to their high cytotoxicity towards tumor cells. These compounds bind to tubulin, leading to the depolymerization of microtubules, which in turn triggers cell cycle arrest at the G2/M phase and ultimately induces apoptosis. This document provides detailed information on the solubility of this compound and protocols for the preparation of stock and working solutions to facilitate its use in research and drug development applications.

Data Presentation: Solubility of Ansamitocin P-3

SolventSolubility of Ansamitocin P-3
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4][5]
EthanolUp to 55 mg/mL[5]
Dimethylformamide (DMF)20 mg/mL[][7]
Methanol10 mg/mL[]
WaterInsoluble
Phosphate-Buffered Saline (PBS)Very low solubility (e.g., 0.33 mg/mL in a 1:2 DMF:PBS mixture)[7]

Note: The solubility of this compound is expected to be very similar to that of Ansamitocin P-3. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 621.1 g/mol ), weigh out 6.21 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM solution by diluting the 10 mM stock 1:10 in sterile cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium).

  • Final Working Solution: Prepare the final working concentration by further diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to prepare 1 mL of a 10 nM working solution from a 1 mM intermediate stock, you would perform a 1:100,000 dilution. A serial dilution approach is recommended for achieving such low concentrations accurately.

    • Serial Dilution Example:

      • Dilute the 1 mM intermediate 1:100 to get a 10 µM solution (e.g., 5 µL of 1 mM stock into 495 µL of medium).

      • Dilute the 10 µM solution 1:1000 to get a 10 nM solution (e.g., 1 µL of 10 µM solution into 999 µL of medium).

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. Calculate the final DMSO concentration in your working solution and include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell cultures to achieve the desired final concentration of this compound. Mix gently by swirling the plate or dish.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its application in cell-based assays.

G cluster_cell Cell AP3 This compound Tubulin α/β-Tubulin Dimers AP3->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Induces CellCycleArrest G2/M Phase Cell Cycle Arrest Depolymerization->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Proposed signaling pathway of this compound.

G cluster_workflow Experimental Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Prepare Stock Solution) weigh->dissolve store Aliquot and Store Stock at -20°C/-80°C dissolve->store dilute Prepare Working Solutions in Cell Culture Medium store->dilute On day of experiment treat Treat Cells with Working Solution dilute->treat assay Perform Downstream Assays (e.g., Viability, Cell Cycle, Apoptosis) treat->assay end End assay->end

Caption: General workflow for preparing and using this compound.

References

Application Notes and Protocols for In Vivo Studies of 20-O-Demethyl-AP3 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-O-Demethyl-AP3 is a minor metabolite of Ansamitocin P-3, a macrocyclic antibiotic with potent antitumor properties. Ansamitocin P-3 and its analogues, known as maytansinoids, function as highly effective microtubule inhibitors, leading to mitotic arrest and subsequent apoptosis in cancer cells. Due to their significant cytotoxicity, maytansinoids are frequently utilized as payload components in antibody-drug conjugates (ADCs) to ensure targeted delivery to tumor cells, thereby minimizing systemic toxicity.

While direct in vivo studies specifically utilizing this compound in mouse models have not been extensively reported in publicly available literature, valuable insights can be drawn from studies on its parent compound, Ansamitocin P-3, and related maytansinoid ADCs. These studies provide a strong foundation for designing and executing preclinical in vivo experiments with this compound.

This document provides detailed application notes and experimental protocols derived from existing research on Ansamitocin P-3 and maytansinoid-based therapies in mouse models. These protocols can be adapted for the investigation of this compound's antitumor efficacy, immunomodulatory effects, and pharmacokinetic/pharmacodynamic profile.

Signaling Pathways and Mechanism of Action

Ansamitocin P-3 and its derivatives exert their anticancer effects primarily through the disruption of microtubule dynamics. This mechanism can also induce immunogenic cell death, leading to the activation of an anti-tumor immune response.

Ansamitocin_P3_Mechanism_of_Action Mechanism of Action of Ansamitocin P-3 and its Metabolites AP3 Ansamitocin P-3 / this compound Tubulin Tubulin Binding AP3->Tubulin DendriticCells Dendritic Cell Maturation AP3->DendriticCells Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis TCell T-Cell Activation DendriticCells->TCell AntiTumorImmunity Enhanced Anti-Tumor Immunity TCell->AntiTumorImmunity

Caption: Mechanism of action for Ansamitocin P-3 and its derivatives.

Quantitative Data from In Vivo Mouse Model Studies

The following tables summarize quantitative data from preclinical studies involving maytansinoid-based antibody-drug conjugates in mouse models. This data can serve as a reference for designing efficacy and toxicity studies for this compound.

Table 1: Antitumor Efficacy of Anti-EpCAM-DM1 Conjugate in Subcutaneous Xenograft Models [1]

Mouse ModelTumor Cell LineTreatment GroupDose (µg/kg of conjugated DM1)Outcome
SCID MiceHCT-15 (MDR1-positive)Anti-EpCAM-SMCC-DM1680Tumor growth inhibition
SCID MiceHCT-15 (MDR1-positive)Anti-EpCAM-PEG4Mal-DM1680Complete tumor regression in all mice
SCID MiceCOLO 205MDRAnti-EpCAM-SMCC-DM1680Tumor growth inhibition
SCID MiceCOLO 205MDRAnti-EpCAM-PEG4Mal-DM1680Significant tumor growth inhibition
SCID MiceCOLO 205 (MDR1-negative)Anti-EpCAM-SMCC-DM1170, 340, 680Dose-dependent tumor growth inhibition
SCID MiceCOLO 205 (MDR1-negative)Anti-EpCAM-PEG4Mal-DM1170, 340, 680Enhanced tumor growth inhibition compared to SMCC linker

Table 2: Acute Toxicity of 9-Thioansamitocin P3 (AP3SH) in SD Rats [2][3]

Animal ModelCompoundDose (mg/kg)Observation PeriodKey Findings
SD Rats9-Thioansamitocin P3>0.414 daysMaximum Tolerated Dose (MTD) was >0.4 mg/kg.
SD Rats9-Thioansamitocin P30.0514 consecutive daysNo Observed Adverse Effect Level (NOAEL) was determined to be 0.05 mg/kg.

Experimental Protocols

The following protocols are based on methodologies reported in studies of Ansamitocin P-3 and its derivatives. They can be adapted for the evaluation of this compound.

Antitumor Efficacy in a Syngeneic Mouse Model

This protocol is adapted from a study investigating the immunomodulatory effects of Ansamitocin P-3 in combination with immunotherapy.[4]

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with immune checkpoint inhibitors in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

  • This compound (formulated in a suitable vehicle)

  • Anti-PD-1 antibody

  • Anti-CTLA-4 antibody

  • Vehicle control (e.g., PBS, DMSO/saline)

  • Calipers

  • Syringes and needles for injection

Workflow:

Antitumor_Efficacy_Workflow Workflow for Antitumor Efficacy Study TumorInoculation Tumor Cell Inoculation TumorGrowth Tumor Growth Monitoring TumorInoculation->TumorGrowth Treatment Treatment Initiation TumorGrowth->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Endpoint Analysis DataCollection->Endpoint

Caption: Experimental workflow for in vivo antitumor efficacy studies.

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 x 106 cancer cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm3), randomize mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Anti-PD-1 + Anti-CTLA-4 antibodies

    • Group 4: this compound + Anti-PD-1 + Anti-CTLA-4 antibodies

  • Drug Administration:

    • Administer this compound intratumorally or via a systemic route (e.g., intraperitoneal, intravenous) at a predetermined dose and schedule. Dose and schedule should be determined in preliminary dose-finding studies.

    • Administer anti-PD-1 and anti-CTLA-4 antibodies intraperitoneally at standard doses (e.g., 200 µ g/mouse ) on a defined schedule (e.g., days 0, 3, and 6 post-treatment initiation).

  • Data Collection: Measure tumor volume and body weight every 2-3 days. Monitor for any signs of toxicity.

  • Endpoint Analysis: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or at the end of the study period. Tumors and draining lymph nodes can be harvested for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).

Pharmacokinetic Study

This protocol provides a general framework for a pharmacokinetic study in mice.

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Male CD-1 or C57BL/6 mice

  • This compound

  • Dosing vehicles for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Workflow:

Pharmacokinetics_Workflow Workflow for Pharmacokinetic Study Dosing IV and PO Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Separation BloodSampling->PlasmaProcessing Analysis LC-MS/MS Analysis PlasmaProcessing->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Experimental workflow for a typical pharmacokinetic study.

Procedure:

  • Dosing:

    • Administer this compound intravenously (e.g., via tail vein) and orally (e.g., via gavage) to two separate groups of mice at a defined dose.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, using appropriate software.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on the specific research question, the properties of this compound, and institutional animal care and use committee (IACUC) guidelines. Preliminary dose-range finding and toxicity studies are essential before conducting full-scale efficacy experiments.

References

Application Notes and Protocols for Inducing Mitotic Arrest with 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1][2] Ansamitocin P-3 and its analogues are known to induce mitotic arrest by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. This disruption leads to the activation of the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle and can subsequently lead to apoptosis.[3][4][5] These characteristics make this compound a compound of interest for cancer research and drug development.

This document provides detailed application notes and experimental protocols for utilizing this compound to induce mitotic arrest in research settings. The provided quantitative data is based on studies of the parent compound, Ansamitocin P-3, and should be used as a starting point for optimization with this compound.

Mechanism of Action

This compound, as a derivative of Ansamitocin P-3, is presumed to function as a microtubule-depolymerizing agent. The proposed mechanism of action leading to mitotic arrest is as follows:

  • Binding to Tubulin: The compound binds to β-tubulin, a subunit of microtubules.[3][4][5]

  • Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[6]

  • Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle.

  • Activation of Spindle Assembly Checkpoint (SAC): The cell's internal surveillance mechanism, the SAC, detects the improper spindle formation and arrests the cell cycle at the metaphase-anaphase transition.[3][4][5]

  • Mitotic Arrest: The cell is halted in mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death (apoptosis), often through the p53-mediated pathway.[3][4][5]

Mitotic_Arrest_Pathway Signaling Pathway of Mitotic Arrest Induced by this compound This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Leads to failure of Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mitotic Spindle Formation->Spindle Assembly Checkpoint (SAC) Activates Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Spindle Assembly Checkpoint (SAC)->Mitotic Arrest (G2/M) Induces Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Can lead to Experimental_Workflow Experimental Workflow for Assessing Mitotic Arrest A Cell Seeding & Adherence B Treatment with this compound (and Vehicle Control) A->B C Incubation (e.g., 24 hours) B->C D Cell Harvesting C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Immunofluorescence Staining (Microtubules, Chromatin) D->F G Data Analysis E->G F->G

References

Application Notes and Protocols for Measuring Microtubule Polymerization with 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization, a process known as dynamic instability, is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a key target for the development of anticancer therapeutics.[2] Agents that interfere with microtubule polymerization are broadly classified as microtubule-stabilizing or -destabilizing agents.

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic that is known to be a microtubule inhibitor.[1][3] As a derivative, this compound is also understood to exert its biological effects through the inhibition of microtubule polymerization.[1] These application notes provide detailed protocols for characterizing the in vitro effects of this compound on microtubule polymerization using two common methods: a fluorescence-based assay and a turbidity-based assay.

Principle of the Assays

The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The two primary techniques rely on different physical properties of microtubule formation:

  • Turbidity-Based Assay : This method measures the light scattering caused by the formation of microtubule polymers. As tubulin heterodimers polymerize into microtubules, the turbidity of the solution increases, which can be measured as an increase in absorbance at 340 nm.[1] The rate and extent of this absorbance change are proportional to the rate and extent of microtubule polymerization.

  • Fluorescence-Based Assay : This technique utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules.[4] The increase in fluorescence intensity is directly proportional to the mass of the microtubule polymer, providing a sensitive measure of polymerization.[4]

Both assays typically show a sigmoidal curve representing the three phases of microtubule formation: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium.[3]

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its IC50 value, which is the concentration of the compound required to inhibit 50% of microtubule polymerization. The following table provides representative data for a typical microtubule destabilizing agent, illustrating how results with this compound could be presented.

CompoundAssay TypeTubulin Concentration (µM)IC50 (µM)Maximum Polymerization (% of Control)
This compound Fluorescence20User DeterminedUser Determined
This compound Turbidity30User DeterminedUser Determined
Nocodazole (Control)Turbidity40~5.0~10
Vinblastine (Control)Turbidity40~1.0~5
Colchicine (Control)Turbidity40~1.0~5

Note: The IC50 values for control compounds are approximate and can vary based on experimental conditions.

Experimental Protocols

Materials and Reagents
  • Lyophilized Tubulin (>99% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[4]

  • Glycerol

  • DAPI (for fluorescence assay)

  • Nocodazole or Vinblastine (positive control for inhibition)

  • Paclitaxel (positive control for stabilization)

  • DMSO (vehicle control)

  • 96-well, clear, flat-bottom plates (for turbidity assay)

  • 96-well, black, opaque, flat-bottom plates (for fluorescence assay)[1]

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm and fluorescence (Excitation: 360 nm, Emission: 450 nm)[1]

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted for a high-throughput format to determine the effect of this compound on tubulin polymerization.

1. Reagent Preparation:

  • Tubulin: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice at all times.
  • GTP Stock: Prepare a 100 mM GTP stock solution in General Tubulin Buffer.
  • DAPI Stock: Prepare a 1 mM DAPI stock solution in DMSO.
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of 10x working stocks (e.g., from 1 µM to 1 mM) in General Tubulin Buffer. Prepare similar dilutions for control compounds.

2. Assay Procedure:

  • Pre-warm the temperature-controlled plate reader to 37°C.
  • In a black 96-well plate, add 5 µL of the 10x compound dilutions (this compound, controls) or vehicle (DMSO) to the appropriate wells.
  • On ice, prepare the Tubulin Polymerization Mix . For a final volume of 50 µL per well, the mix should contain:
  • Tubulin (final concentration 2 mg/mL)[3]
  • General Tubulin Buffer
  • GTP (final concentration 1 mM)[4]
  • Glycerol (final concentration 10%)[4]
  • DAPI (final concentration 6.3 µM)[4]
  • To initiate the reaction, add 45 µL of the cold Tubulin Polymerization Mix to each well.
  • Immediately place the plate in the 37°C microplate reader.

3. Data Acquisition:

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[1]

4. Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of this compound and controls.
  • Determine the maximum rate of polymerization (Vmax) and the final steady-state fluorescence value for each curve.
  • To calculate the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the log concentration of this compound and fit the data to a dose-response curve.

Protocol 2: Turbidity-Based Tubulin Polymerization Assay

This protocol measures the light scattering resulting from microtubule formation.

1. Reagent Preparation:

  • Prepare reagents as described in the fluorescence-based assay, omitting DAPI.

2. Assay Procedure:

  • Pre-warm the temperature-controlled plate reader to 37°C.
  • In a clear 96-well plate, add 10 µL of the 10x compound dilutions (this compound, controls) or vehicle (DMSO) to the appropriate wells.
  • On ice, prepare the Tubulin Polymerization Mix . For a final volume of 100 µL per well, the mix should contain:
  • Tubulin (final concentration 3 mg/mL)[1]
  • General Tubulin Buffer
  • GTP (final concentration 1 mM)
  • Glycerol (final concentration 10%)[1]
  • To initiate the reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.
  • Immediately place the plate in the 37°C microplate reader.

3. Data Acquisition:

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[1]

4. Data Analysis:

  • Plot absorbance at 340 nm versus time for each concentration of this compound and controls.
  • Analyze the data as described in the fluorescence-based assay to determine the Vmax, steady-state absorbance, and the IC50 value for this compound.

Visualizations

experimental_workflow_fluorescence cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis reagents Prepare Reagents (Tubulin, GTP, DAPI, Buffers) prepare_mix Prepare Tubulin Polymerization Mix on Ice reagents->prepare_mix compound Prepare 10x this compound and Control Dilutions add_compound Add 5 µL of 10x Compound to Black 96-Well Plate compound->add_compound initiate Add 45 µL of Mix to Wells to Initiate Polymerization add_compound->initiate prepare_mix->initiate read_plate Read Fluorescence at 37°C (Ex: 360nm, Em: 450nm) for 60 min initiate->read_plate analyze Plot Data and Calculate IC50 Value read_plate->analyze

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

signaling_pathway cluster_cell Cellular Events tubulin αβ-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation mt->mitotic_spindle compound This compound compound->tubulin Inhibition sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac Disruption leads to mitotic_arrest Mitotic Arrest sac->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action for microtubule destabilizing agents.

References

Application Notes and Protocols: 20-O-Demethyl-AP3 as a Tool Compound for Cell Cycle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a derivative of Ansamitocin P-3, a macrocyclic antibiotic known for its potent antitumor activity.[1][2][3] Ansamitocin P-3 and its analogues are established microtubule inhibitors, which interfere with the dynamics of microtubule assembly and disassembly.[1][3] This disruption of microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis. As a metabolite of Ansamitocin P-3, this compound is categorized as a microtubule/tubulin interacting agent and is a valuable tool for studying the intricate processes of the cell cycle, particularly mitosis.[1] These application notes provide an overview of the utility of this compound in cell cycle research and detailed protocols for its application.

Mechanism of Action

Microtubules are essential components of the cytoskeleton involved in numerous cellular processes, including the formation of the mitotic spindle during cell division. Microtubule inhibitors like the parent compound of this compound bind to tubulin, the protein subunit of microtubules, and disrupt their polymerization dynamics. This interference prevents the proper formation and function of the mitotic spindle, a critical checkpoint for cell cycle progression. Consequently, cells treated with such compounds are unable to proceed through mitosis and accumulate in the G2/M phase of the cell cycle. This targeted disruption makes this compound an effective tool for synchronizing cell populations in the G2/M phase or for studying the cellular consequences of mitotic arrest.

G2M_Arrest_Pathway cluster_cell Cell 20_O_Demethyl_AP3 This compound Tubulin Tubulin 20_O_Demethyl_AP3->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) 20_O_Demethyl_AP3->Microtubule_Dynamics Inhibits Tubulin->Microtubule_Dynamics Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Required for G2M_Checkpoint G2/M Checkpoint Mitotic_Spindle->G2M_Checkpoint Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) G2M_Checkpoint->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Mechanism of this compound induced G2/M cell cycle arrest.

Data Presentation

The following tables present representative quantitative data illustrating the effects of this compound on various cancer cell lines. This data is intended to serve as a guideline for experimental design. Actual results may vary depending on the cell line and experimental conditions.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h treatment
HeLaCervical Cancer15
A549Lung Cancer25
MCF-7Breast Cancer18
U-937Lymphoma30

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 hours

Treatment Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)552520
10452035
25301555
50201070

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4][5][6]

Cell_Cycle_Analysis_Workflow Start Start Cell_Seeding 1. Seed Cells in 6-well Plates Start->Cell_Seeding Treatment 2. Treat with this compound Cell_Seeding->Treatment Harvesting 3. Harvest and Wash Cells Treatment->Harvesting Fixation 4. Fix in 70% Cold Ethanol Harvesting->Fixation Staining 5. Stain with Propidium Iodide Fixation->Staining Analysis 6. Analyze by Flow Cytometry Staining->Analysis End End Analysis->End

Caption: Experimental workflow for cell cycle analysis using this compound.

Logical Relationships and Expected Outcomes

The use of this compound as a tool compound in cell cycle research is based on a clear logical framework. The expected outcomes of the experiments described above are a dose-dependent decrease in cell viability and a significant accumulation of cells in the G2/M phase of the cell cycle.

Logical_Framework cluster_input Input cluster_experiment Experiment cluster_outcome Expected Outcome Compound This compound (Microtubule Inhibitor) Cell_Treatment Treatment of Cancer Cells Compound->Cell_Treatment Viability Decreased Cell Viability (Dose-dependent) Cell_Treatment->Viability Cell_Cycle G2/M Phase Arrest (Dose-dependent) Cell_Treatment->Cell_Cycle

Caption: Logical relationship of this compound treatment and expected outcomes.

Conclusion

This compound, as a derivative of the microtubule inhibitor Ansamitocin P-3, is a potent tool for cell cycle research. Its ability to induce G2/M arrest allows for the synchronization of cell populations and the study of mitotic processes and checkpoints. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound on various cell lines and to further elucidate the mechanisms governing cell cycle progression and its deregulation in diseases like cancer.

References

Application Notes and Protocols for Studying the Antitumor Effects of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-O-Demethyl-AP3 is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1] Ansamitocin P-3 and other maytansinoids are known for their powerful antitumor properties, which stem from their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] Given its structural similarity to Ansamitocin P-3, this compound is hypothesized to exert its antitumor effects through a similar mechanism of action.

These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound's antitumor efficacy. The methodologies detailed herein cover essential in vitro and in vivo assays to characterize the compound's activity and elucidate its mechanism of action.

Mechanism of Action

This compound, like its parent compound, is presumed to function as a microtubule-destabilizing agent. By binding to tubulin, it inhibits the polymerization of microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:

  • Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[2] Key proteins involved in this checkpoint include Mad2 and BubR1.[2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis). This is often mediated through the p53 tumor suppressor pathway and stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[4] Activation of these pathways leads to the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of caspases, ultimately resulting in apoptotic cell death.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MCF-7 Breast AdenocarcinomaUser-defined
MDA-MB-231 Breast AdenocarcinomaUser-defined
HeLa Cervical CarcinomaUser-defined
A549 Lung CarcinomaUser-defined
HT-29 Colorectal AdenocarcinomaUser-defined
HCT-116 Colorectal CarcinomaUser-defined
EMT-6/AR1 Mouse Mammary TumorUser-defined

Note: The IC50 values for this compound are to be determined experimentally. The listed cell lines have shown sensitivity to the parent compound, Ansamitocin P-3.[5][6]

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control -DailyUser-defined0
This compound User-definedDailyUser-definedUser-defined
Positive Control User-definedDailyUser-definedUser-defined

Experimental Protocols

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be guided by the known picomolar to nanomolar IC50 values of Ansamitocin P-3.[5][6] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Washing: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples by flow cytometry.

This technique is used to detect and quantify the expression of specific proteins involved in the mechanism of action of this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Mad2, BubR1, p53, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, phospho-JNK, total JNK, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify protein expression levels relative to the loading control.

This method allows for the visualization of the effects of this compound on the microtubule network.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (e.g., 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

In Vivo Assay

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line (e.g., HCT-116 or A549)

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Calipers

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage should be determined from pilot studies, with maytansinoid dosages in xenograft models typically ranging from µg/kg to mg/kg.[8][9][10][11]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the results.

Visualizations

Proposed Signaling Pathway for this compound's Antitumor Effects

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Apoptotic Cascade This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint Activation (Mad2, BubR1) Mitotic_Spindle_Disruption->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation p53_Activation p53 Activation G2M_Arrest->p53_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Bax_Activation Bax Activation Bcl2_Inactivation->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Activation->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation p53_Activation->Bax_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vitro Studies

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Immunofluorescence Immunofluorescence (Microtubules) Treatment->Immunofluorescence Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Xenograft Study

G Start Start Cell_Implantation Subcutaneous Injection of Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Further Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo xenograft study.

References

Troubleshooting & Optimization

20-O-Demethyl-AP3 not showing expected cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected cytotoxic effects of 20-O-Demethyl-AP3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing the expected cytotoxic effect?

There are several potential reasons for a lack of expected cytotoxicity, which can be broadly categorized into four areas:

  • Compound Integrity and Handling: Issues with the compound's solubility, stability, or storage.

  • Cell Line Characteristics: The specific cell line used may have intrinsic or acquired resistance to microtubule inhibitors.

  • Assay Protocol and Optimization: The experimental setup of the cytotoxicity assay may not be optimal for the specific cells or compound.

  • Cellular Resistance Mechanisms: Cells can develop mechanisms to evade drug-induced apoptosis.[1][2]

Q2: How can I confirm the integrity and activity of my this compound?

  • Solubility: Poor solubility is a common issue.[3] Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation after dilution. Gentle sonication or vortexing can aid dissolution.[3]

  • Storage: this compound should be stored under the conditions recommended on its Certificate of Analysis to prevent degradation.[4] Avoid multiple freeze-thaw cycles.

  • Positive Control: Test the compound on a known sensitive cell line in parallel with your experimental line to confirm its activity.

Q3: Could my cell line be resistant to this compound?

Yes, cell line resistance is a significant factor. Consider the following:

  • Intrinsic Resistance: Some cell lines have inherent resistance to certain classes of drugs. For example, HT-29 colon cancer cells have mutations in the TP53 gene, which can confer resistance to apoptosis.[5]

  • Acquired Resistance: Cells can develop resistance over time. This may involve the suppression of apoptosis.[1]

  • Altered Microtubule Network: Resistance to microtubule inhibitors can arise from an altered microtubule network, such as increased expression of acetylated α-tubulin, which suggests a more stable network.[1]

  • Overexpression of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2, Mcl-1, and c-FLIP.[2][6]

Q4: How do I troubleshoot the cytotoxicity assay itself?

Inconsistent or negative results can stem from the assay protocol.

  • Cell Seeding Density: Using too few cells can lead to a signal that is too low to be detected accurately.[7] It is crucial to determine the optimal cell seeding density for your specific cell line through a titration experiment.[7]

  • Reagent Quality: Ensure that assay reagents, such as the MTT solution, are fresh and have been stored correctly. The MTT solution should be a clear, yellow color.[7]

  • Incubation Times: The incubation period for compound exposure (e.g., 24, 48, 72 hours) and for the assay reagent itself (e.g., 1-4 hours for MTT) should be optimized.[3][7]

  • Background Interference: If using a colorimetric assay like MTT, the compound itself or components in the media can cause high background absorbance.[7] Always include a "no-cell" control with the compound to measure this background.

Q5: What is the mechanism of action for this compound, and how does that relate to cytotoxicity?

This compound is a metabolite of Ansamitocin P-3, which is a known microtubule inhibitor.[4][8][9] Microtubule inhibitors disrupt the dynamics of microtubule polymerization and depolymerization. This interference arrests the cell cycle, typically at the G2/M phase, and subsequently induces programmed cell death, or apoptosis. Therefore, the expected outcome of treating susceptible cancer cells with this compound is a reduction in cell viability, which is measured as cytotoxicity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues.

Potential ProblemPossible Cause(s)Recommended Solution(s)
Compound Inactivity - Poor solubility/precipitation in media- Compound degradation due to improper storage or multiple freeze-thaw cycles.- Confirm solubility limits; use sonication to aid dissolution.[3]- Prepare fresh stock solutions and aliquot for single use.- Always refer to the Certificate of Analysis for storage recommendations.[4]
Assay Insensitivity - Sub-optimal cell seeding density (too low).[7]- Insufficient incubation time with the compound.- Issues with assay reagents (e.g., degraded MTT).- Perform a cell titration experiment to determine the optimal seeding density.[7]- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Use fresh, quality-controlled assay reagents.
High Background Signal - Compound interferes with assay readout (e.g., colored compounds in MTT assay).[3]- Microbial contamination.- Run a "compound only" (no cells) control and subtract its absorbance from experimental wells.[3]- Consider switching to a non-colorimetric assay (e.g., LDH release or ATP-based viability assays).[10]- Regularly test cell cultures for contamination.
Cell Line Resistance - Intrinsic resistance (e.g., high expression of anti-apoptotic proteins like Bcl-2).[2][6]- Altered microtubule stability.[1]- Upregulation of drug efflux pumps.- Test the compound on a panel of different cell lines, including one known to be sensitive to microtubule inhibitors.- Perform a Western blot to check the expression levels of key apoptotic proteins (e.g., Bcl-2, caspases) and tubulin isotypes.- Use a positive control known to induce cytotoxicity in your cell line.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a standard methodology for assessing cell viability.

Reagents and Materials:

  • Cells in culture

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest drug concentration.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3] Visually confirm the formation of purple formazan crystals under a microscope.[3]

  • Solubilization: Carefully remove the medium containing MTT without disturbing the crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or placing the plate on a shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[3]

  • Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of unexpected results with this compound.

G A Start: No Expected Cytotoxicity B Step 1: Verify Compound - Check solubility in media - Prepare fresh stock - Confirm storage conditions A->B Is compound ok? C Step 2: Optimize Assay - Titrate cell seeding density - Perform time-course (24/48/72h) - Check assay controls (blanks, vehicle) B->C Yes F Problem Identified & Resolved B->F No, issue found D Step 3: Validate Cell Line - Test on a known sensitive cell line - Use a different positive control - Check for contamination C->D Yes C->F No, issue found E Step 4: Investigate Resistance - Western blot for Bcl-2, Mcl-1 - Analyze tubulin expression - Sequence key genes (e.g., TP53) D->E Yes D->F No, issue found E->F

Caption: A step-by-step workflow for troubleshooting the lack of cytotoxicity.

Simplified Apoptosis Pathway for Microtubule Inhibitors

This diagram illustrates the expected mechanism of action for a microtubule inhibitor like this compound and highlights a key point of potential cellular resistance.

Caption: Simplified intrinsic apoptosis pathway induced by microtubule disruption.

References

Optimizing 20-O-Demethyl-AP3 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific concentration ranges and IC50 values for 20-O-Demethyl-AP3 is limited in publicly available literature. This guide leverages data from its parent compound, Ansamitocin P-3, a well-characterized microtubule inhibitor, to provide robust recommendations and protocols. Researchers should consider this information as a starting point and perform cell line-specific optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1][2][3] Like its parent compound, it is presumed to exert its cytotoxic effects by disrupting microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on studies with the parent compound, Ansamitocin P-3, a starting concentration range in the low picomolar (pM) to nanomolar (nM) range is recommended. For instance, Ansamitocin P-3 has shown IC50 values (the concentration that inhibits 50% of cell growth) in the range of 20 pM to 150 pM in various cancer cell lines. However, the optimal concentration is highly dependent on the specific cell line, seeding density, and the assay endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%, with many cell lines tolerating less than 0.1%.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the cell type and the biological question being addressed. For cell cycle analysis, an incubation period of 24-48 hours is often sufficient to observe G2/M arrest. For cytotoxicity or cell viability assays, longer incubation times of 48-72 hours may be necessary to see a significant effect. A time-course experiment is recommended to determine the ideal incubation period for your specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect or low potency 1. Concentration is too low: The concentration of this compound may be insufficient for your specific cell line. 2. Compound inactivity: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps.1. Perform a broad dose-response experiment: Test a wider range of concentrations, from picomolar to micromolar, to determine the IC50 value for your cell line. 2. Use a fresh aliquot: Ensure proper storage of the compound and prepare fresh dilutions for each experiment. 3. Investigate resistance mechanisms: Consider using a different cell line or exploring potential resistance pathways.
High levels of cell death, even at low concentrations 1. Concentration is too high: The tested concentrations may be excessively toxic to the cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Prolonged exposure: The incubation time may be too long, leading to excessive cytotoxicity.1. Lower the concentration range: Shift your dose-response curve to a lower concentration range (e.g., picomolar). 2. Reduce final solvent concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle-only control. 3. Optimize incubation time: Perform a time-course experiment to determine the minimum time required to observe the desired effect.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Compound precipitation: The compound may not be fully solubilized in the culture medium. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Ensure complete solubilization: Vortex the compound dilutions well and visually inspect for any precipitates before adding to the cells. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.
Inconsistent results between experiments 1. Cell passage number: High passage numbers can lead to phenotypic changes and altered drug sensitivity. 2. Variability in reagents: Inconsistent quality of media, serum, or other reagents. 3. Inconsistent incubation times or conditions: Fluctuations in incubator temperature, CO2 levels, or humidity.1. Use a consistent and low cell passage number: Thaw a fresh vial of cells after a defined number of passages. 2. Use consistent reagent lots: Record the lot numbers of all reagents used. 3. Standardize all experimental parameters: Ensure consistent incubation times and regularly calibrate and monitor incubator conditions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Dose-Response Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 1 pM to 1 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Data Presentation:

Concentration (nM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle Control)1.251.281.221.25100
0.011.201.231.181.2096
0.11.051.081.021.0584
10.750.780.720.7560
100.400.420.380.4032
1000.150.160.140.1512
10000.050.060.040.054
Protocol 2: Assessment of Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis solution provided in the kit).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration using the formula provided by the manufacturer, which typically normalizes the results to the spontaneous and maximum LDH release controls.

Data Presentation:

Concentration (nM)Absorbance (490 nm) - Replicate 1Absorbance (490 nm) - Replicate 2Absorbance (490 nm) - Replicate 3Average Absorbance% Cytotoxicity
0 (Spontaneous Release)0.150.160.140.150
0.010.180.190.170.185
0.10.250.260.240.2515
10.450.470.430.4545
100.750.780.720.7590
1000.800.820.780.8098
10000.810.830.790.81100
Max Release0.820.840.800.82100

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of this compound incubate Incubate (24-72h) add_compound->incubate perform_assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Read Plate on Microplate Reader perform_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 signaling_pathway cluster_compound cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis compound This compound microtubule Microtubule Polymerization compound->microtubule Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2_m G2/M Phase microtubule->g2_m Disruption of Mitotic Spindle mitosis Mitosis g2_m->mitosis apoptosis Apoptosis mitosis->apoptosis Induction

References

Common issues with 20-O-Demethyl-AP3 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-O-Demethyl-AP3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Storage

Q1.1: What are the recommended storage conditions for this compound?

A1.1: Proper storage is critical to maintain the stability of this compound. For long-term storage, the compound in its powdered form should be kept at -20°C for up to three years or at 4°C for up to two years. Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month to minimize freeze-thaw cycles.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Q1.2: My this compound solution has been stored for longer than the recommended period. Can I still use it?

A1.2: It is not recommended to use solutions stored beyond the recommended periods as degradation may have occurred, which could impact your experimental results. If you must use an older solution, it is highly advisable to perform a quality control check, such as HPLC analysis, to assess its purity and concentration before use.

2. Stability in Solution

Q2.1: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?

A2.1: A decrease in activity is often indicative of compound degradation. This compound, like other maytansinoids, can be susceptible to degradation in solution. The stability is influenced by several factors including the solvent, pH, temperature, and exposure to light. Ensure you are following the recommended storage conditions. If the problem persists, consider the factors outlined in the troubleshooting guide below.

Troubleshooting: Decreased Activity of this compound in Solution

Below is a DOT script for a troubleshooting workflow to diagnose the cause of decreased activity.

G Troubleshooting Decreased Activity start Start: Decreased Activity Observed check_storage Verify Storage Conditions (Temp, Duration, Aliquoting) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Store properly. Prepare fresh solution. storage_ok->improper_storage No check_solvent Evaluate Solvent Compatibility storage_ok->check_solvent Yes end End: Issue likely resolved. Consider QC analysis. improper_storage->end solvent_issue Is the solvent appropriate and high purity? (e.g., anhydrous DMSO) check_solvent->solvent_issue improper_solvent Action: Use recommended, high-purity solvent. Prepare fresh solution. solvent_issue->improper_solvent No check_ph Assess pH of the Solution solvent_issue->check_ph Yes improper_solvent->end ph_issue Is the solution pH neutral? check_ph->ph_issue improper_ph Action: Adjust to neutral pH if possible or use a buffered solution. ph_issue->improper_ph No check_light Consider Light Exposure ph_issue->check_light Yes improper_ph->end light_issue Was the solution protected from light? check_light->light_issue light_exposure Action: Store in amber vials or protect from light. light_issue->light_exposure No light_issue->end Yes light_exposure->end

Troubleshooting workflow for decreased activity.

Q2.2: What are the primary degradation pathways for this compound in solution?

A2.2: As a minor metabolite of Ansamitocin P-3, this compound is susceptible to similar degradation pathways as other maytansinoids. The major degradation pathways for the parent compound, Ansamitocin P-3, in human liver microsomes are reported to be demethylation and oxidation. Hydrolysis of the ester bond is also a potential degradation route, particularly under non-neutral pH conditions.

Q2.3: How does the choice of solvent affect the stability of this compound?

A2.3: The choice of solvent is critical for maintaining the stability of this compound. For stock solutions, anhydrous dimethyl sulfoxide (DMSO) is commonly used. It is important to use high-purity, anhydrous solvents to minimize water content, which can contribute to hydrolysis. For aqueous experimental buffers, it is advisable to prepare fresh dilutions from a concentrated stock solution immediately before use and to maintain a neutral pH.

3. Experimental Protocols

Q3.1: How can I perform a stability test for my this compound solution?

A3.1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of your this compound solution.

Experimental Protocol: HPLC-Based Stability Assessment

  • Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., anhydrous DMSO).

  • Sample Preparation: Dilute the stock solution to a working concentration in the solvent or buffer system you intend to test.

  • Storage Conditions: Aliquot the test solution into several vials. Store one vial at the recommended storage condition (e.g., -80°C) to serve as a baseline (T=0). Store the other vials under the conditions you wish to evaluate (e.g., room temperature, 4°C, exposure to light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often used for maytansinoid analysis. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 232 and 254 nm for ansamitocin P-3).

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Below is a DOT script for the experimental workflow.

G HPLC Stability Testing Workflow start Start: Prepare Stock Solution prepare_samples Prepare Test Solutions (Different Conditions) start->prepare_samples store_samples Store Samples at Defined Conditions prepare_samples->store_samples time_points Collect Aliquots at Various Time Points store_samples->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Analyze Data: - % Remaining - Degradation Products hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Workflow for HPLC-based stability testing.

4. Mechanism of Action

Q4.1: What is the mechanism of action of this compound?

A4.1: this compound, like its parent compound Ansamitocin P-3, is a potent microtubule inhibitor. It binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This leads to the depolymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The disruption of microtubule function ultimately leads to cell cycle arrest, typically in the G2/M phase, and induces apoptosis (programmed cell death) in proliferating cells.

Below is a DOT script illustrating the signaling pathway.

G Mechanism of Action of this compound compound This compound tubulin Binds to Tubulin compound->tubulin disruption Disruption of Microtubule Dynamics tubulin->disruption depolymerization Microtubule Depolymerization disruption->depolymerization cell_cycle_arrest G2/M Phase Cell Cycle Arrest depolymerization->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Signaling pathway of this compound.

Troubleshooting inconsistent results in 20-O-Demethyl-AP3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-O-Demethyl-AP3 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a minor metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1][2][3] Like its parent compound, this compound is presumed to exert its biological effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest and apoptosis in proliferating cells.

Q2: What are the primary applications of this compound in research?

Given its classification as a microtubule inhibitor, this compound is primarily used in cancer research to study its anti-proliferative and apoptotic effects on tumor cells. It can also be utilized in cell biology to investigate the role of microtubules in various cellular processes.

Q3: How should this compound be stored?

This compound should be stored at -20°C.[2] For short-term use, it can be stored at room temperature in the continental US, but storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1]

Troubleshooting Inconsistent Results

Inconsistent results in experiments with this compound can arise from various factors, from reagent handling to experimental design. This section provides guidance on common issues.

Issue 1: Low or No Observed Cellular Activity

If you are observing lower than expected or no cellular activity (e.g., lack of cytotoxicity, no change in cell morphology), consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your working solutions. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to microtubule inhibitors. Consider using a different cell line or a positive control compound known to be effective.
Inadequate Incubation Time The effects of the compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.
Issue 2: High Variability Between Replicates

High variability between experimental replicates can obscure meaningful results. The following table outlines potential sources of variability and how to address them.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells.
Edge Effects in Multi-well Plates Minimize evaporation from outer wells by filling the surrounding wells with sterile PBS or media. Avoid using the outermost wells for critical experiments.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Variable Compound Distribution Mix the compound thoroughly in the media before adding it to the cells. Ensure gentle but adequate mixing after addition to the wells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_compound->add_compound Treat Cells incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for a standard MTT cell viability assay.

Signaling Pathways

As a microtubule inhibitor, this compound is expected to affect signaling pathways that are sensitive to cytoskeletal integrity and mitotic arrest. The disruption of microtubules can trigger the spindle assembly checkpoint, leading to cell cycle arrest in mitosis. Prolonged mitotic arrest can then induce apoptosis through the intrinsic apoptotic pathway.

signaling_pathway compound This compound microtubules Microtubule Dynamics compound->microtubules Inhibits spindle_checkpoint Spindle Assembly Checkpoint Activation microtubules->spindle_checkpoint Disruption leads to mitotic_arrest Mitotic Arrest spindle_checkpoint->mitotic_arrest Induces apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged arrest leads to

Caption: Postulated signaling cascade initiated by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 20-O-Demethyl-AP3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments to improve the in vivo bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low efficacy compared to in vitro results. What could be the cause?

A1: A common reason for a discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. This means that after oral administration, a very small fraction of the compound reaches the systemic circulation to exert its therapeutic effect. The primary reasons for the poor bioavailability of compounds like this compound, a metabolite of the microtubule inhibitor Ansamitocin P-3, are likely related to its physicochemical properties and physiological barriers.[1][2]

Key factors that may be limiting the bioavailability of this compound include:

  • Poor Aqueous Solubility: Ansamitocin P-3, the parent compound, is known to be poorly soluble in water.[3][4] It is highly probable that this compound shares this characteristic. Low solubility in the gastrointestinal (GI) fluids leads to a slow dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, the compound is transported to the liver via the portal vein, where it may be extensively metabolized by cytochrome P450 (CYP) enzymes before it can reach the systemic circulation.[5]

  • P-glycoprotein (P-gp) Efflux: Many cytotoxic agents are substrates of the P-glycoprotein (P-gp) efflux pump, which is highly expressed in the intestinal epithelium.[6] This pump actively transports the drug from inside the intestinal cells back into the GI lumen, thereby reducing its net absorption.[6]

The following diagram illustrates the key barriers to oral bioavailability.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Portal Vein cluster_3 Liver cluster_4 Systemic Circulation Drug in Dosage Form Drug in Dosage Form Dissolution Dissolution Drug in Dosage Form->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Absorption Absorption Drug in Solution->Absorption Metabolism_Gut Metabolism (e.g., CYP3A4) Absorption->Metabolism_Gut Pgp_Efflux P-gp Efflux Absorption->Pgp_Efflux Pumped back To Liver To Liver Absorption->To Liver Enters Portal Circulation Pgp_Efflux->Drug in Solution First_Pass_Metabolism First-Pass Metabolism (CYP Enzymes) To Liver->First_Pass_Metabolism Bioavailable Drug Bioavailable Drug First_Pass_Metabolism->Bioavailable Drug Reduced Amount

Diagram 1: Major barriers limiting oral drug bioavailability.

Q2: What are the initial steps to troubleshoot the low bioavailability of this compound?

A2: A systematic approach to improving bioavailability begins with characterizing the compound's physicochemical properties and identifying the primary absorption barriers.

Illustrative Troubleshooting Workflow:

G start Low in vivo efficacy solubility Determine Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability Solubility Data Obtained bcs_class Determine Provisional Biopharmaceutics Classification System (BCS) Class permeability->bcs_class Permeability Data Obtained formulation_sol Focus on Solubility-Enhancing Formulations (BCS Class II/IV) bcs_class->formulation_sol Low Solubility (Class II or IV) formulation_perm Consider Permeation Enhancers or P-gp Inhibitors (BCS Class III/IV) bcs_class->formulation_perm Low Permeability (Class III or IV) pk_study Conduct Pilot in vivo Pharmacokinetic (PK) Study formulation_sol->pk_study formulation_perm->pk_study

Diagram 2: Initial workflow for troubleshooting low bioavailability.

Q3: Which formulation strategies are most effective for poorly soluble compounds like this compound?

A3: For compounds with low aqueous solubility (likely BCS Class II or IV), several formulation strategies can significantly enhance oral bioavailability. These techniques primarily aim to increase the dissolution rate and/or the apparent solubility of the drug in the GI tract.

Here are some of the most promising approaches:

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, leading to a faster dissolution rate.[4][7]

    • Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants or polymers.

    • Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix, which can protect it from degradation and facilitate its transport across the intestinal epithelium.[8]

    • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): These are similar to polymeric nanoparticles but use lipids as the core matrix. They can also enhance absorption through lymphatic transport, which can help bypass first-pass metabolism.[]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix.[10][11] The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its stable crystalline form.[5]

  • Lipid-Based Formulations: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[] The drug remains in a solubilized state within the small lipid droplets, which facilitates its absorption.

The following table provides an illustrative comparison of these techniques.

Formulation StrategyPrinciple of Bioavailability EnhancementPotential Fold Increase in Bioavailability (Illustrative)Key AdvantagesKey Challenges
Nanosuspension Increases surface area, leading to faster dissolution.2 - 10 foldHigh drug loading, applicable to many drugs.Physical instability (crystal growth), requires specialized equipment.
Polymeric Nanoparticles Encapsulation improves solubility, protects the drug, and can offer targeted delivery.[8]5 - 20 foldControlled release, potential for targeting.Lower drug loading, complex manufacturing process.
Solid Dispersions The drug is in a high-energy amorphous state, increasing kinetic solubility.[5][10]5 - 50 foldSignificant solubility enhancement, well-established technique.Physical instability (recrystallization over time), potential for drug-polymer interactions.
SEDDS The drug is pre-dissolved in a lipid formulation, bypassing the dissolution step.[]3 - 15 foldEnhances lymphatic absorption, bypassing first-pass metabolism.Risk of drug precipitation upon dilution, limited to lipid-soluble drugs.

Note: The fold increase in bioavailability is highly compound-dependent and these values are for illustrative purposes only.

Troubleshooting Guides

Issue: The developed formulation shows good in vitro dissolution but poor in vivo performance.

Possible Cause 1: P-glycoprotein (P-gp) Efflux. Many microtubule inhibitors are substrates for P-gp.[6] Even if the drug dissolves, it may be actively pumped back into the GI lumen.

Troubleshooting Steps:

  • In Vitro P-gp Substrate Assessment: Use a Caco-2 cell monolayer assay to determine if this compound is a P-gp substrate. A bidirectional permeability assay will show a higher efflux ratio (Basolateral to Apical / Apical to Basolateral) for P-gp substrates.

  • Co-administration with a P-gp Inhibitor: Conduct a pilot in vivo study where this compound is co-administered with a known P-gp inhibitor (e.g., Verapamil, Ritonavir). A significant increase in plasma exposure (AUC) would confirm that P-gp efflux is a major barrier.

Possible Cause 2: Extensive First-Pass Metabolism. The compound may be rapidly metabolized in the liver or even in the gut wall.

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes (rat and human) to determine its metabolic stability. A short half-life suggests rapid metabolism.

  • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary CYP isoforms responsible for the metabolism.

  • Co-administration with a CYP Inhibitor: If a specific CYP enzyme (e.g., CYP3A4) is identified as the main culprit, a pilot in vivo study with a corresponding inhibitor (e.g., Ketoconazole for CYP3A4) can confirm the extent of first-pass metabolism.

The diagram below illustrates the signaling pathway for microtubule inhibitors, the class of compounds to which this compound belongs.

G AP3 This compound Tubulin α/β-Tubulin Dimers AP3->Tubulin Binds to Depolymerization Depolymerization AP3->Depolymerization Inhibits Polymerization/ Promotes Depolymerization Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Microtubules->Depolymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Polymerization->Microtubules Depolymerization->Tubulin Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Arrest Mitotic Arrest (G2/M Phase) Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Diagram 3: Simplified signaling pathway for microtubule inhibitors.

Experimental Protocols (Illustrative)

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to prepare an amorphous solid dispersion, which can be used for in vitro dissolution testing and in vivo pilot studies.[5][10]

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).

    • Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Gradually reduce the pressure to evaporate the solvent. Rotate the flask at 100 RPM to ensure a thin film forms on the flask wall.

  • Drying:

    • Once the film appears dry, carefully scrape the solid material from the flask.

    • Transfer the solid to a glass dish and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Processing:

    • Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a 100-mesh sieve to ensure uniformity.

    • Store the final product in a desiccator to prevent moisture absorption and recrystallization.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study in Rats (Illustrative)

This protocol outlines a basic study design to compare the bioavailability of a formulated version of this compound against an unformulated suspension and an intravenous (IV) solution.[12][13]

Study Design:

  • Animals: Male Sprague-Dawley rats (250-300 g), n=4 per group.

  • Groups:

    • IV Group: 1 mg/kg of this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline), administered via tail vein injection.

    • Oral Suspension Group: 10 mg/kg of unformulated this compound suspended in 0.5% methylcellulose, administered by oral gavage.

    • Oral Formulation Group: 10 mg/kg of this compound (formulated as a solid dispersion or nanosuspension), reconstituted in water, administered by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) for the oral groups using the following formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Illustrative Pharmacokinetic Data:

The table below shows hypothetical data that might be obtained from such a study, demonstrating the successful enhancement of bioavailability.

GroupDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Absolute Bioavailability (F%)
IV Solution 1IV8500.251200100%
Oral Suspension 10Oral502.06005%
Oral Solid Dispersion 10Oral3501.0480040%

This illustrative data shows an 8-fold increase in bioavailability for the solid dispersion formulation compared to the simple suspension.

References

Minimizing off-target effects of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-O-Demethyl-AP3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects and addressing common experimental challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a minor metabolite of Ansamitocin P-3, a macrocyclic antitumor antibiotic.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization, which disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2][3]

Q2: What are the potential off-target effects of this compound?

A2: Currently, there is limited specific information available in the public domain detailing the comprehensive off-target profile of this compound. As a microtubule inhibitor, potential off-target effects could manifest as cytotoxicity in non-proliferating cells, neurotoxicity, or interference with other cellular processes that rely on microtubule dynamics, such as intracellular transport. It is crucial for researchers to empirically determine the off-target effects in their specific experimental models.

Q3: How can I assess the selectivity of this compound in my experiments?

A3: Assessing the selectivity of this compound involves comparing its effects on your target cells or pathway with its effects on other, unrelated cellular systems. This can be achieved through several approaches:

  • Dose-response curves: Generate dose-response curves in your target cell line and in a panel of other cell lines to determine the concentration range at which the compound exhibits selective activity.

  • Phenotypic screening: Compare the observed cellular phenotype with the known consequences of microtubule inhibition.[4] Any discrepancies may suggest off-target effects.

  • Rescue experiments: If a specific on-target effect is known, attempt to rescue the phenotype by overexpressing a resistant form of the target protein.[4]

Q4: What are the best practices for handling and storing this compound?

A4: For optimal stability, this compound should be stored at -20°C.[3] When preparing stock solutions, use an appropriate solvent such as DMSO. For cellular experiments, it is important to use a vehicle control (e.g., DMSO) to distinguish the effects of the compound from those of the solvent.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Step Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target effects; Inappropriate dosage.1. Perform a dose-response curve to identify the lowest effective concentration.[4]2. Test the compound in a non-target cell line to assess general toxicity.3. Reduce the incubation time with the compound.Reduced cytotoxicity while maintaining the desired on-target effect.[4]
Inconsistent or unexpected experimental results. Compound instability; Activation of compensatory signaling pathways; Off-target effects.1. Prepare fresh stock solutions of the compound.2. Use Western blotting to check for the activation of known compensatory pathways.[4]3. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[4]More consistent and interpretable results.[4]
Observed phenotype does not align with known effects of microtubule inhibition. Off-target effects are dominant at the concentration used.1. Lower the concentration of this compound.2. Use an alternative microtubule inhibitor with a different chemical scaffold to see if the phenotype is consistent.3. Employ genetic methods (e.g., siRNA, CRISPR) to validate the on-target phenotype.[5]Clarification of whether the observed phenotype is an on-target or off-target effect.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using an MTT Assay

This protocol provides a method for determining the cytotoxic effects of this compound on a cell line of interest.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for Microtubule Morphology

This protocol allows for the visualization of microtubule structures within cells following treatment with this compound.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration for the appropriate duration. Include a vehicle control.

  • Fixation: Wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

exp_design Experimental Design (Hypothesis Formulation) dose_response Dose-Response Curve (Determine IC50) exp_design->dose_response phenotype_obs Phenotypic Observation (e.g., Cell Viability, Morphology) dose_response->phenotype_obs unexpected_result Unexpected Result? phenotype_obs->unexpected_result troubleshoot Troubleshooting (Consult Guide) unexpected_result->troubleshoot Yes on_target On-Target Effect Confirmed unexpected_result->on_target No off_target Potential Off-Target Effect troubleshoot->off_target validate Validate Off-Target (e.g., Alternative Inhibitor, Genetic Knockdown) off_target->validate refine_exp Refine Experiment (e.g., Lower Concentration, Shorter Incubation) validate->refine_exp refine_exp->dose_response

Caption: Workflow for identifying and mitigating off-target effects.

subunits αβ-Tubulin Dimers polymerization Polymerization subunits->polymerization microtubule Microtubule polymerization->microtubule mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle depolymerization Depolymerization depolymerization->subunits microtubule->depolymerization inhibitor This compound inhibitor->polymerization Inhibits cell_cycle_arrest Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest

Caption: Simplified signaling pathway of microtubule dynamics and inhibition.

start Unexpected Experimental Outcome cause1 Compound Instability? start->cause1 solution1 Prepare Fresh Stock cause1->solution1 Yes cause2 Off-Target Effect? cause1->cause2 No end Resolved solution1->end solution2a Lower Concentration cause2->solution2a Yes solution2b Use Orthogonal Method (e.g., siRNA) cause2->solution2b cause3 Compensatory Pathway? cause2->cause3 No solution2a->end solution2b->end solution3 Probe for Pathway Activation (Western Blot) cause3->solution3 Yes cause3->end No solution3->end

Caption: Logical troubleshooting diagram for unexpected results.

References

20-O-Demethyl-AP3 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 20-O-Demethyl-AP3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. The compound is available in both powdered and solvent forms, each with specific storage requirements.

Q2: How should I handle this compound in the laboratory?

A2: Proper handling of this compound is essential to prevent degradation and ensure user safety. Avoid inhalation, and contact with skin and eyes. It is recommended to handle the compound in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: What are the known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, as a metabolite of Ansamitocin P-3, it is likely to undergo further metabolic transformations. The primary metabolic pathway for Ansamitocin P-3 in human liver microsomes is demethylation at the C-10 position.[1][2] Subsequent oxidation and sequential oxidation/demethylation have also been observed as metabolic routes for the parent compound.[1][2] Therefore, it is plausible that this compound may be susceptible to similar oxidative degradation.

Q4: What is the mechanism of action of this compound?

A4: this compound is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[3] Ansamitocin P-3 exerts its anti-cancer effects by binding to tubulin, which leads to the depolymerization of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cell cycle arrest in the mitotic phase. The sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, often through a p53-mediated pathway.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions. If in doubt, use a fresh vial of the compound.
Inaccurate concentration due to improper dissolution.Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. Prepare fresh solutions for each experiment.
Loss of compound activity Freeze-thaw cycles.Aliquot the compound upon receipt to minimize the number of freeze-thaw cycles.
Exposure to light.Protect the compound from light by storing it in an amber vial or a light-blocking container.
Unexpected peaks in analytical chromatography Presence of degradation products.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • Following exposure to stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

  • Injection Volume: 10 µL.

3. Method Development:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Adjust the mobile phase gradient and other chromatographic parameters to achieve baseline separation of the parent compound from all degradation peaks.

4. Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_degradation Potential Degradation Pathways AP3 Ansamitocin P-3 Demethyl_AP3 This compound AP3->Demethyl_AP3 Demethylation (Major) Oxidized_Products Oxidized Products Demethyl_AP3->Oxidized_Products Oxidation

Caption: Potential degradation pathway of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Develop Develop Stability-Indicating Method Analyze->Develop

Caption: Workflow for a forced degradation study.

G cluster_pathway Ansamitocin P-3 Signaling Pathway AP3 Ansamitocin P-3 / this compound Tubulin Tubulin Binding AP3->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Spindle_Disruption Mitotic Spindle Disruption Depolymerization->Spindle_Disruption Mitotic_Arrest Mitotic Arrest Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis (p53-mediated) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Ansamitocin P-3.

References

Adjusting experimental protocols for different cell lines with 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-O-Demethyl-AP3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate potential challenges and optimize your results.

Disclaimer: this compound is a metabolite of Ansamitocin P-3, a potent microtubule inhibitor.[1][2][3] Detailed experimental data specifically for this compound is limited. The quantitative data, protocols, and signaling pathway information provided here are primarily based on studies of the parent compound, Ansamitocin P-3.[4][5][6] These should serve as a starting point, and optimization for your specific cell line and experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule inhibitor, similar to its parent compound Ansamitocin P-3.[1][2][3] It works by depolymerizing microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4][5][7]

Q2: What is a recommended starting concentration for my experiments?

A2: The optimal concentration of a microtubule inhibitor is highly dependent on the cell line and the experimental endpoint. For the parent compound Ansamitocin P-3, the half-maximal inhibitory concentration (IC50) for cell proliferation is in the picomolar (pM) range for sensitive cancer cell lines.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Lower concentrations may be sufficient to affect microtubule dynamics, while higher concentrations are generally required for mitotic arrest and apoptosis induction.[8]

Q3: Why am I observing inconsistent results between experiments?

A3: Inconsistent results with microtubule inhibitors can stem from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to microtubule inhibitors. This can be due to differences in tubulin isotype expression (e.g., βIII-tubulin), the presence of tubulin mutations, or varying levels of microtubule-associated proteins (MAPs).[8]

  • Drug Concentration: The effects of microtubule inhibitors are highly concentration-dependent. Ensure you are using a consistent and appropriate concentration for your intended biological outcome.[8]

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. It is important to standardize these parameters across experiments.[8]

  • Drug Stability: Ensure proper storage and handling of this compound to maintain its potency. Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[8]

Q4: My cells seem to be resistant to this compound. What are the possible reasons?

A4: Resistance to microtubule inhibitors is a known phenomenon and can be multifactorial. Some potential mechanisms include:

  • Overexpression of Tubulin Isotypes: Increased expression of certain β-tubulin isotypes, particularly βIII-tubulin, is a common mechanism of resistance.[8]

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.[7]

  • Tubulin Mutations: Mutations in the tubulin protein itself can alter the binding site of the drug, thereby reducing its effectiveness.[9]

Troubleshooting Guides

Issue 1: No observable effect on cell viability or microtubule structure.

This guide will help you troubleshoot experiments where this compound does not produce the expected cytotoxic or microtubule-destabilizing effects.

G A No Observable Effect B Verify Drug Concentration and Preparation A->B Is the concentration correct? C Assess Cell Line Sensitivity B->C Concentration verified. D Check Incubation Time C->D Cell line is known to be sensitive. E Evaluate Cell Health D->E Incubation time is sufficient. F Confirm Assay Validity E->F Cells are healthy.

Troubleshooting logic for lack of drug effect.
  • Verify Drug Concentration and Preparation: Double-check all calculations for drug dilution. Ensure the stock solution was prepared and stored correctly. Errors in concentration are a common source of failed experiments.[8]

  • Assess Cell Line Sensitivity: Research the known sensitivity of your cell line to microtubule inhibitors. Some cell lines are inherently resistant.[8] Consider testing a cell line known to be sensitive as a positive control.

  • Check Incubation Time: The effects of the drug may not be apparent after a short incubation period. A time-course experiment is recommended to determine the optimal treatment duration.

  • Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Unhealthy cells may not respond as expected.

  • Confirm Assay Validity: If you are using an indirect method to assess viability (e.g., MTT, MTS), ensure the assay itself is working correctly with appropriate positive and negative controls.

Issue 2: High variability in results between replicates or experiments.

This guide addresses significant inconsistencies in the observed effects of this compound across different experimental runs.

G A High Variability in Results B Inconsistent Cell Culture Conditions A->B Are cell conditions standardized? C Variable Drug Preparation/Storage A->C Is the drug prepared freshly? D Inconsistent Assay Procedure A->D Is the assay protocol consistent?

Key sources of experimental variability.
  • Inconsistent Cell Culture Conditions: Standardize cell seeding density, growth media, serum concentration, and CO2 levels. Ensure cells are in the logarithmic growth phase at the start of the experiment. The physiological state of the cells can significantly impact their response to the drug.[8]

  • Variable Drug Preparation/Storage: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Aliquot the stock solution to avoid multiple freeze-thaw cycles, as this can degrade the compound's potency.[8]

  • Inconsistent Assay Procedure: Ensure that all steps of your experimental protocol, from cell seeding to data acquisition, are performed consistently across all replicates and experiments.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, Ansamitocin P-3, in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[4][5]
HeLaCervical Carcinoma50 ± 0.5[4][5]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[4][5]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[4][5]
U937Histiocytic Lymphoma180[6]

Experimental Protocols

Protocol 1: Cytotoxicity Assay using a Resazurin-based Reagent

This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.

G A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of this compound B->C D Incubate for the desired time (e.g., 24, 48, 72 hours) C->D E Add Resazurin-based reagent D->E F Incubate for 1-4 hours E->F G Measure fluorescence F->G H Calculate cell viability and IC50 G->H G A This compound B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Activation of Spindle Assembly Checkpoint (e.g., Mad2, BubR1) D->E F Mitotic Arrest (G2/M Phase) E->F G Induction of Apoptosis (e.g., via p53 pathway) F->G

References

Validation & Comparative

A Comparative Analysis of Ansamitocin P-3 and its Metabolite, 20-O-Demethyl-AP3, in Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of potent cytotoxic agents for cancer research and drug development, Ansamitocin P-3 has emerged as a significant player due to its profound anti-proliferative effects. This comparison guide provides a detailed examination of Ansamitocin P-3 and its metabolite, 20-O-Demethyl-AP3. While extensive data is available for Ansamitocin P-3, research on the biological activity of this compound is notably scarce, precluding a direct, data-driven comparison of their efficacies. This guide, therefore, presents a comprehensive overview of Ansamitocin P-3's performance, supported by experimental data, and contextualizes the role of this compound as its derivative.

Mechanism of Action: Targeting the Microtubule Assembly

Ansamitocin P-3 exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division and structure. It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization into microtubules. This disruption of microtubule assembly leads to mitotic arrest, ultimately triggering programmed cell death (apoptosis) in cancer cells.

The signaling pathway initiated by Ansamitocin P-3 involves the activation of the p53 tumor suppressor protein. This leads to the upregulation of p21, a cell cycle inhibitor, further contributing to cell cycle arrest and apoptosis.

While the direct mechanism of this compound has not been experimentally elucidated, its structural similarity to Ansamitocin P-3 suggests it may also target tubulin. However, the demethylation at the 20-O position could potentially alter its binding affinity and overall efficacy.

G cluster_cell Cancer Cell AP3 Ansamitocin P-3 Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Assembly (Inhibited) AP3->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis MitoticArrest->Apoptosis p21 p21 Upregulation p53->p21 p21->MitoticArrest

Caption: Ansamitocin P-3 signaling pathway.

Comparative Efficacy: Quantitative Data

Extensive in vitro studies have demonstrated the potent anti-proliferative activity of Ansamitocin P-3 across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are exceptionally low, indicating high potency.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Cancer20 ± 3
HeLaCervical Cancer50 ± 0.5
EMT-6/AR1Murine Mammary Carcinoma140 ± 17
MDA-MB-231Breast Cancer150 ± 1.1
U937Histiocytic Lymphoma180

Data on this compound is currently unavailable in the scientific literature, preventing a quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of microtubule-targeting agents like Ansamitocin P-3. These protocols would be applicable for the future evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Ansamitocin P-3) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed end End treat Treat with Compound (72 hours) seed->treat mtt Add MTT Reagent (4 hours) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze analyze->end

Caption: MTT cytotoxicity assay workflow.
Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules. The excitation and emission wavelengths are typically around 360 nm and 450 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.

G cluster_workflow Tubulin Polymerization Assay Workflow start Start prepare Prepare Tubulin Reaction Mix start->prepare end End add_compound Add Test Compound to Plate prepare->add_compound initiate Add Reaction Mix to Initiate add_compound->initiate measure Measure Fluorescence (37°C) initiate->measure analyze Analyze Polymerization Kinetics measure->analyze analyze->end

Caption: Tubulin polymerization assay workflow.

Conclusion

Ansamitocin P-3 is a highly potent cytotoxic agent with a well-defined mechanism of action involving the inhibition of tubulin polymerization and induction of p53-mediated apoptosis. Its picomolar efficacy against a range of cancer cell lines underscores its potential as a valuable tool in cancer research and as a payload for antibody-drug conjugates.

In contrast, this compound remains largely uncharacterized in terms of its biological activity. As a metabolite of Ansamitocin P-3, it is plausible that it retains some level of cytotoxic activity. However, without experimental data, any comparison of its efficacy to the parent compound would be purely speculative. Further research is imperative to elucidate the pharmacological profile of this compound and to determine if it holds any therapeutic potential, either on its own or as a contributing factor to the overall activity of Ansamitocin P-3 in vivo. Researchers in the field are encouraged to undertake studies to fill this knowledge gap.

A Comparative Guide: 2-APCAs versus Paclitaxel in Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a novel class of microtubule targeting agents, 2-amino-1-benzamido-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamides (2-APCAs), and the well-established microtubule inhibitor, paclitaxel. This objective analysis is supported by experimental data to inform research and development in oncology.

Introduction

Microtubules are highly dynamic cytoskeletal polymers crucial for cell division, making them a key target for anticancer drug development. Microtubule inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Paclitaxel, a taxane diterpenoid, is a classic example of a microtubule-stabilizing agent, widely used in the treatment of various cancers. It functions by binding to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This leads to the formation of overly stable, nonfunctional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3]

Recently, a novel class of microtubule targeting agents, 2-APCAs, has emerged. These compounds have demonstrated potent cytotoxic and anti-proliferative activities across a broad spectrum of cancer cell lines.[1] Unlike paclitaxel, the molecular mechanism of 2-APCAs involves the inhibition of tubulin depolymerization, which also leads to mitotic arrest and apoptotic cell death.[1] Notably, certain 2-APCA compounds have shown efficacy in multi-drug resistant (MDR) cancer cells.[1]

Mechanism of Action: A Tale of Two Stabilizers

While both 2-APCAs and paclitaxel lead to the stabilization of microtubules, their precise mechanisms of interaction with tubulin subunits and the resulting impact on microtubule dynamics may differ.

Paclitaxel:

  • Binds to the β-tubulin subunit within the microtubule polymer.[2]

  • Promotes the assembly of tubulin dimers into microtubules.[2]

  • Stabilizes existing microtubules, making them resistant to depolymerization.[1][2]

  • This hyperstabilization disrupts the dynamic instability of microtubules required for mitotic spindle formation, leading to mitotic arrest.[2][3]

2-APCAs:

  • Interfere with microtubule polymerization dynamics, leading to an accumulation of cells in the M-phase.[1]

  • Induce a significant increase in tubulin polymerization, with some derivatives appearing more effective than paclitaxel in in-vitro assays.[4]

  • The anti-proliferative effect is attributed to the inhibition of tubulin depolymerization, resulting in mitotic arrest and subsequent apoptosis.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

}

Caption: Comparative mechanism of action for Paclitaxel and 2-APCAs.

Comparative Performance Data

The following tables summarize the in-vitro cytotoxic activities and effects on tubulin polymerization of 2-APCAs and paclitaxel.

Table 1: Cytotoxic Activity (IC50) of 2-APCAs and Paclitaxel in Various Cancer Cell Lines
Cell LineCancer Type2-APCA-I (µM)2-APCA-II (µM)2-APCA-III (µM)2-APCA-IV (µM)Paclitaxel (µM)Vinblastine (µM)
HCC1806Breast Cancer0.820.760.510.630.090.02
MDA-MB-231Breast Cancer0.910.830.620.740.110.03
H1299NSCLC1.121.030.890.970.150.04
PC-3Prostate Cancer1.341.211.051.160.180.05
SK-LMS-1Leiomyosarcoma0.750.680.490.570.080.02

Data extracted from a study on novel 2-APCAs. The IC50 values were determined after 48-72 hours of treatment.[4]

Table 2: Efficacy of 2-APCAs in Paclitaxel-Resistant Cancer Cell Lines
Cell LineResistance Profile2-APCA-III IC50 (µM)Paclitaxel IC50 (µM)
HCC (PTX-sensitive)-0.510.09
HCC (Tx-R)Paclitaxel-Resistant0.54>10.0
GIST T-1 (IM-S)Imatinib-Sensitive0.650.12
GIST T-1 (IM-R)Imatinib-Resistant0.680.14

This data highlights the potential of 2-APCAs to overcome certain drug resistance mechanisms.[4]

Experimental Protocols

Tubulin Polymerization Assay

This assay is fundamental for characterizing compounds that modulate microtubule dynamics.

Objective: To measure the effect of a test compound on the in-vitro polymerization of tubulin.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL. Keep on ice.[2][3]

    • Prepare a 10x working stock of the test compounds (2-APCAs, paclitaxel) and controls (e.g., DMSO as a negative control, vinblastine as a destabilizing control) in the same buffer.

  • Assay Procedure:

    • Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.[5][6] An increase in absorbance indicates microtubule polymerization.

    • Alternatively, a fluorescence-based assay can be used with a fluorescent reporter that binds to microtubules (Excitation: 360 nm, Emission: 450 nm).[3]

G

Caption: Workflow for a tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (2-APCAs, paclitaxel) for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-treated (e.g., DMSO) control wells.

  • MTT Incubation:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

G

Caption: Workflow for an MTT cell viability assay.

Conclusion

Both 2-APCAs and paclitaxel are potent microtubule inhibitors that induce mitotic arrest and apoptosis in cancer cells. While paclitaxel is a well-established microtubule-stabilizing agent, the novel class of 2-APCAs presents an interesting alternative with a potentially distinct mechanism of inhibiting tubulin depolymerization. The preliminary data suggesting the efficacy of 2-APCAs in paclitaxel-resistant cell lines warrants further investigation. The experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other novel microtubule targeting agents. This comparative guide serves as a foundational resource for researchers dedicated to advancing cancer therapeutics through the exploration of innovative molecular entities.

References

Unveiling the Target Landscape: A Comparative Guide to the Off-Target Protein Binding of 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target protein binding profile of 20-O-Demethyl-AP3, a metabolite of the potent microtubule inhibitor Ansamitocin P-3. In the quest for highly specific and effective cancer therapeutics, understanding a compound's selectivity is paramount. This document aims to objectively compare the binding characteristics of this compound with a clinically relevant alternative, Mertansine (DM1), another maytansinoid used in the FDA-approved antibody-drug conjugate, Trastuzumab emtansine (T-DM1). By presenting supporting experimental data, detailed methodologies, and visual aids, this guide serves as a valuable resource for researchers in drug development and chemical biology.

Executive Summary

This compound, a derivative of the microtubule-destabilizing agent Ansamitocin P-3, and Mertansine (DM1) are both potent cytotoxic agents belonging to the maytansinoid family. Their primary mechanism of action involves binding to tubulin, thereby inhibiting microtubule polymerization and inducing mitotic arrest in cancer cells. While their on-target activity is well-documented, the potential for off-target binding can lead to unforeseen toxicities and a narrower therapeutic window. This guide delves into the available data on the on- and potential off-target interactions of these compounds, highlighting a key differentiator in their off-target profiles: the binding of maytansinoids to Cytoskeleton-Associated Protein 5 (CKAP5).

On-Target and Off-Target Binding Profile Comparison

The following tables summarize the available quantitative data for the on-target (tubulin) and a key potential off-target (CKAP5) protein binding of Ansamitocin P-3 (as the parent compound of this compound) and Mertansine (DM1).

CompoundPrimary TargetBinding Affinity (Kd) to TubulinReference
Ansamitocin P-3Tubulin1.3 ± 0.7 µM[1][2][3][4][5]
Mertansine (DM1)Tubulin0.93 ± 0.22 µM[6][7]

Table 1: On-Target Binding Affinity. Comparison of the dissociation constants (Kd) of Ansamitocin P-3 and Mertansine (DM1) for their primary target, tubulin. Lower Kd values indicate higher binding affinity.

Compound FamilyPotential Off-TargetEvidence of BindingQuantitative Data (Kd)Reference
Maytansinoids (including DM1 and DM4)Cytoskeleton-Associated Protein 5 (CKAP5)Yes, demonstrated for maytansinoid-based ADCsNot available[8][9][10]
This compound / Ansamitocin P-3Cytoskeleton-Associated Protein 5 (CKAP5)Inferred as a maytansinoidNot available

Table 2: Potential Off-Target Binding. Evidence for the interaction of maytansinoids with CKAP5. This binding is reported to be specific to the maytansinoid payload of antibody-drug conjugates.

Comparative Cytotoxicity Data

The cytotoxic activity of these compounds against various cancer cell lines provides a functional readout of their potency, which is a combination of on-target efficacy and any potential off-target effects.

CompoundCell LineIC50Reference
Ansamitocin P-3MCF-7 (Breast Cancer)20 ± 3 pM[1][2][3][4]
Ansamitocin P-3HeLa (Cervical Cancer)50 ± 0.5 pM[1][2][3][4]
Ansamitocin P-3EMT-6/AR1 (Mouse Mammary Tumor)140 ± 17 pM[1][2][3][4]
Ansamitocin P-3MDA-MB-231 (Breast Cancer)150 ± 1.1 pM[1][2][3][4]
Mertansine (DM1)B16F10 (Melanoma)0.092 µg/mL[11]
Mertansine (DM1)NCI-H929 (Multiple Myeloma)Induces apoptosis at 20 nM[11]

Table 3: In Vitro Cytotoxicity. Half-maximal inhibitory concentration (IC50) values of Ansamitocin P-3 and Mertansine (DM1) in various cancer cell lines.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the primary signaling pathway affected by these compounds and a general workflow for assessing off-target binding.

Microtubule_Inhibition_Pathway cluster_Maytansinoids Maytansinoids cluster_Cellular_Process Cellular Process This compound This compound Tubulin Tubulin This compound->Tubulin binds Mertansine_DM1 Mertansine (DM1) Mertansine_DM1->Tubulin binds Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Formation->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Mechanism of action of maytansinoids.

Off_Target_Binding_Workflow Compound Test Compound (e.g., this compound) Binding_Assay Biochemical/Biophysical Binding Assay (e.g., SPR, CETSA) Compound->Binding_Assay Protein_Panel Panel of Potential Off-Target Proteins Protein_Panel->Binding_Assay Data_Analysis Data Analysis (Kd determination) Binding_Assay->Data_Analysis Hit_Validation Hit Validation (Cellular Assays) Data_Analysis->Hit_Validation Off_Target_Profile Off-Target Binding Profile Hit_Validation->Off_Target_Profile

Workflow for off-target binding assessment.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Determination of Tubulin Binding Affinity by Fluorescence Spectroscopy

This protocol is based on the method described for determining the dissociation constant (Kd) of Ansamitocin P-3 to tubulin[1].

A. Materials and Reagents:

  • Purified tubulin protein

  • Ansamitocin P-3 or other test compound

  • PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer

B. Experimental Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the tubulin protein to a final concentration of 3 µM in PEM buffer.

  • Incubate the tubulin solution with varying concentrations of the test compound (e.g., 0.5–20 µmol/L for maytansine) for 45 minutes at 30°C in the dark.

  • Measure the intrinsic tryptophan fluorescence of tubulin using a fluorometer with an excitation wavelength of 295 nm and an emission scan from 310 to 360 nm.

  • The change in fluorescence intensity (ΔF) upon binding is used to calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

A. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound or DM1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

B. Experimental Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Protocol 3: Surface Plasmon Resonance (SPR) for Off-Target Binding Analysis

SPR is a label-free technique to measure real-time biomolecular interactions and can be adapted to screen for off-target binding.

A. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified potential off-target protein (e.g., recombinant CKAP5)

  • Test compound (this compound or DM1)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

B. Experimental Procedure:

  • Immobilize the purified off-target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein) to obtain sensorgrams.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

This comparative guide highlights the on-target and potential off-target binding characteristics of this compound and Mertansine (DM1). Both compounds exhibit potent anti-proliferative activity through high-affinity binding to their primary target, tubulin. A significant finding is the identification of Cytoskeleton-Associated Protein 5 (CKAP5) as a potential off-target for the maytansinoid class of compounds. This interaction, which appears to be independent of the primary target, warrants further investigation to fully understand its implications for the therapeutic index of maytansinoid-based drugs, including this compound.

The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further elucidate the selectivity profiles of these and other microtubule-targeting agents. A comprehensive understanding of off-target interactions is crucial for the rational design of next-generation cancer therapeutics with improved efficacy and reduced toxicity. Future studies employing broader off-target screening panels will be invaluable in building a more complete picture of the selectivity of this compound and its analogs.

References

Unraveling the Metabolic Fate of Ansamitocin P-3: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic profile of a therapeutic agent is paramount. This guide provides a comparative analysis of the metabolites of Ansamitocin P-3, a potent microtubule-targeting agent with significant interest in the development of antibody-drug conjugates (ADCs). We present a summary of its metabolic pathways, a comparison of the biological activities of its metabolites, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Executive Summary

Ansamitocin P-3 undergoes metabolic transformation in the liver, primarily through demethylation and oxidation, resulting in a series of metabolites. The major metabolic pathway involves demethylation at the C-10 position of the ansamacrolide ring. Other significant pathways include hydroxylation at various positions and a combination of these modifications. While the parent compound, Ansamitocin P-3, exhibits extremely potent cytotoxicity against cancer cell lines, its metabolites, particularly those resulting from demethylation, are reported to have attenuated activity. This guide will delve into the specifics of these metabolic transformations and their implications for the therapeutic efficacy of Ansamitocin P-3.

Comparative Analysis of Ansamitocin P-3 and its Metabolites

The in vitro metabolism of Ansamitocin P-3 has been investigated using human and rat liver microsomes, leading to the identification of several metabolites. The primary metabolic transformations are summarized in the table below. It is important to note that while the structures of these metabolites have been tentatively assigned based on mass spectrometry data, definitive structural elucidation and comprehensive cytotoxic profiling for all metabolites remain areas for further research.

Metabolite IDTentative Structure/ModificationRelative Abundance (in vitro)Cytotoxicity (Relative to Ansamitocin P-3)
Ansamitocin P-3 Parent Compound - +++++
M1C-10 DemethylationMajorReduced
M2HydroxylationMinorLikely Reduced
M3C-10 Demethylation + HydroxylationMinorLikely Significantly Reduced
... (and other minor metabolites)Various Oxidative ModificationsTraceLargely Uncharacterized

Cytotoxicity Scoring: +++++ (Very High), + (Low/Reduced). Data on the specific cytotoxicity of most metabolites is limited in publicly available literature.

Experimental Protocols

In Vitro Metabolism of Ansamitocin P-3 using Human Liver Microsomes

This protocol describes a general procedure for the incubation of Ansamitocin P-3 with human liver microsomes to generate its metabolites for subsequent analysis.

Materials:

  • Ansamitocin P-3

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Ansamitocin P-3 in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer (pH 7.4) and the NADPH regenerating system at 37°C for 5 minutes.

  • Add the human liver microsomes to the pre-warmed mixture. The final protein concentration should be optimized (typically 0.5-1 mg/mL).

  • Initiate the metabolic reaction by adding the Ansamitocin P-3 stock solution to the incubation mixture. The final concentration of Ansamitocin P-3 should be within a range that allows for the detection of metabolites without causing significant enzyme inhibition (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Method for Metabolite Identification

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and identification of Ansamitocin P-3 and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for initial metabolite screening and product ion scan (or targeted MS/MS) for structural elucidation.

  • Precursor and Product Ions: The specific m/z values for Ansamitocin P-3 and its expected metabolites should be determined and used for targeted analysis. For example, demethylation would result in a mass shift of -14 Da, and hydroxylation would result in a mass shift of +16 Da.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_incubation In Vitro Metabolism cluster_analysis Metabolite Identification ap3 Ansamitocin P-3 incubation Incubation at 37°C ap3->incubation hlm Human Liver Microsomes hlm->incubation nadph NADPH Regenerating System nadph->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis & Structure Elucidation lcms->data

Caption: Experimental workflow for the in vitro metabolism of Ansamitocin P-3.

signaling_pathway cluster_cell Cancer Cell ap3 Ansamitocin P-3 (or active metabolite) tubulin Microtubule Disruption ap3->tubulin mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of Ansamitocin P-3 induced apoptosis.

Conclusion

The metabolic landscape of Ansamitocin P-3 is a critical consideration for its development as a therapeutic agent, particularly as a payload in ADCs. The primary metabolic pathways of demethylation and oxidation lead to the formation of metabolites with likely reduced cytotoxic activity. A thorough characterization of these metabolites, including their definitive structures and a comprehensive evaluation of their biological activities, is essential for a complete understanding of the in vivo efficacy and potential liabilities of Ansamitocin P-3. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising class of anticancer agents.

Specificity of 20-O-Demethyl-AP3 for Tubulin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 20-O-Demethyl-AP3's specificity for tubulin, placed in context with other established tubulin-binding agents. Due to the limited availability of direct experimental data for this compound, this guide will focus on its parent compound, Ansamitocin P-3, a well-characterized microtubule inhibitor. This comparison aims to offer a valuable resource for researchers investigating tubulin-targeting compounds for therapeutic applications.

Executive Summary

Quantitative Comparison of Tubulin Inhibitors

The following table summarizes the key quantitative data for Ansamitocin P-3 and selected alternative tubulin-binding agents. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTarget Site on TubulinBinding Affinity (Kd)IC50 (In vitro Tubulin Polymerization)Off-Target Effects (Reported)
Ansamitocin P-3 Vinblastine site1.3 ± 0.7 µM[2]3.4 µM[3]Binds to FtsZ (bacterial tubulin homolog) in Actinosynnema pretiosum.[4]
Colchicine Colchicine site~1 µM (apparent)8.1 µM[5]Interacts with P-glycoprotein; potential for various side effects including gastrointestinal distress, neuropathy, and myelosuppression.[6][7]
Paclitaxel (Taxol®) Taxane siteNot directly reported as KdEC50: 23 µM (induces polymerization)[8]Binds to albumin; can cause myelosuppression, alopecia, and peripheral neuropathy.[9][10]
This compound Presumed Vinblastine siteData not availableData not availableData not available

Experimental Protocols

A variety of in vitro assays are utilized to determine the specificity and potency of tubulin-binding agents. A common and direct method is the in vitro tubulin polymerization assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 10% glycerol)

  • GTP (1 mM final concentration)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls (e.g., Colchicine, Vinblastine)

  • Negative control (solvent vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation: Prepare a stock solution of the test compound and serial dilutions. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid artifacts.

  • Reaction Mixture: On ice, prepare the reaction mixture in a 96-well plate by adding G-PEM buffer, GTP, and the test compound or controls.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated by comparing the extent of polymerization at the endpoint in the presence of different concentrations of the inhibitor to the control.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.

G Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of This compound mix Combine buffer, GTP, and test compounds in a 96-well plate on ice prep1->mix prep2 Prepare positive (e.g., Colchicine) and negative (vehicle) controls prep2->mix add_tubulin Add purified tubulin to initiate polymerization mix->add_tubulin incubate Incubate at 37°C in a spectrophotometer add_tubulin->incubate measure Monitor absorbance at 340 nm over time incubate->measure plot Plot absorbance vs. time to generate polymerization curves measure->plot calculate Calculate IC50 value for This compound plot->calculate

Caption: Workflow for assessing tubulin polymerization inhibition.

G Signaling Pathway of Microtubule Disruption cluster_agents Microtubule-Targeting Agents destabilizer Depolymerizing Agents (e.g., Ansamitocin P-3, Colchicine) tubulin αβ-Tubulin Dimers destabilizer->tubulin Binds to soluble tubulin microtubule Microtubule Polymer destabilizer->microtubule Promotes depolymerization stabilizer Stabilizing Agents (e.g., Paclitaxel) stabilizer->microtubule Binds to and stabilizes polymer tubulin->microtubule Polymerization/ Depolymerization Equilibrium dynamics Disruption of Microtubule Dynamics microtubule->dynamics spindle Defective Mitotic Spindle dynamics->spindle arrest Mitotic Arrest (G2/M Phase) spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of tubulin-binding agents.

Conclusion

While direct experimental evidence for the tubulin-binding specificity of this compound is currently lacking, the well-documented activity of its parent compound, Ansamitocin P-3, strongly suggests that it functions as a microtubule depolymerizing agent by interacting with the vinblastine binding site on tubulin. Further in vitro studies, such as the tubulin polymerization assay detailed in this guide, are necessary to definitively characterize the potency and specificity of this compound. A thorough understanding of its interaction with tubulin and potential off-target effects is crucial for its development as a potential therapeutic agent.

References

Evaluating the Therapeutic Potential of 20-O-Demethyl-AP3: A Comparative Analysis with Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3 is a maytansinoid antibiotic that has demonstrated significant cytotoxic and antitumor activities.[1] It functions as a potent microtubule inhibitor, disrupting microtubule polymerization and leading to mitotic arrest and apoptosis in cancer cells.[2] Its efficacy has led to its use as a cytotoxic "warhead" in antibody-drug conjugates (ADCs).[3] 20-O-Demethyl-AP3 is a known metabolite of Ansamitocin P-3, identified in preclinical metabolism studies. Specifically, 10-O-demethylated ansamitocin P-3 has been detected in the urine of rats following intravenous administration of the parent compound.[4] While the metabolic conversion of Ansamitocin P-3 is established, the therapeutic activity of its demethylated metabolites remains largely uncharacterized.

This guide presents a comprehensive overview of the available preclinical data for Ansamitocin P-3, offering a framework for the potential evaluation of this compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Ansamitocin P-3 from preclinical studies. This data serves as a critical reference for contextualizing the potential therapeutic index of its metabolites.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 / ED50Reference
MCF-7Breast Adenocarcinoma20 ± 3 pM (IC50)[2][5]
HeLaCervical Cancer50 ± 0.5 pM (IC50)[5]
EMT-6/AR1Mouse Mammary Tumor140 ± 17 pM (IC50)[5]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM (IC50)[5]
A-549Lung Carcinoma4 x 10⁻⁷ µg/mL (ED50)
HT-29Colon Adenocarcinoma4 x 10⁻⁷ µg/mL (ED50)
HCT-116Colorectal Carcinoma0.081 nM (EC50)

Table 2: In Vivo Efficacy of Ansamitocin P-3 in Animal Models

Animal ModelTumor TypeTreatment DoseOutcomeReference
MiceB16 Melanoma (i.p.)25 µg/kg/daySignificantly prolonged survival time by 130%
MiceEhrlich Ascites CarcinomaNot SpecifiedSignificantly prolonged survival time
MiceSarcoma 180Not SpecifiedSignificantly prolonged survival time
MiceP815 MastocytomaNot SpecifiedSignificantly prolonged survival time

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the reproducibility and further investigation of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a widely used method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Ansamitocin P-3 or this compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules.

Materials:

  • Tubulin polymerization kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compound (Ansamitocin P-3 or this compound)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare the reaction mixture containing tubulin, polymerization buffer, and GTP according to the kit manufacturer's instructions.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin-containing reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour). An increase in absorbance indicates tubulin polymerization.[7]

  • Analyze the data by comparing the rate and extent of polymerization in the presence of the test compound to a vehicle control.

Pharmacokinetic Analysis in Animal Models

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a compound in rodents.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for intravenous (i.v.) administration

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to rats via i.v. bolus injection.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the concentration of the parent drug and any potential metabolites in the plasma samples using a validated LC-MS/MS method.[8][9]

  • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizations

Signaling Pathway of Ansamitocin P-3

Ansamitocin_P3_Pathway cluster_cell Cancer Cell AP3 Ansamitocin P-3 Tubulin α/β-Tubulin Dimers AP3->Tubulin Binds to Microtubules Microtubules AP3->Microtubules Inhibits Polymerization Depolymerizes Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of Ansamitocin P-3 leading to apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining IC50 values.

References

Synergistic Effects of Maytansinoid Derivatives with Other Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the synergistic effects of maytansinoid derivatives, particularly Ansamitocin P-3 and antibody-drug conjugates (ADCs) containing maytansinoid payloads like DM1 (Trastuzumab emtansine or T-DM1), with other chemotherapy and targeted therapy agents. Direct experimental data on the synergistic effects of 20-O-Demethyl-AP3 in combination with other chemotherapy agents is not available in the current body of scientific literature. Therefore, this guide focuses on its parent compound, Ansamitocin P-3, and the broader class of maytansinoids to provide insights into potential combination strategies.

The primary mechanism of action for maytansinoids is the inhibition of microtubule assembly by binding to tubulin, leading to mitotic arrest and apoptosis in cancer cells.[1] This distinct mechanism provides a strong rationale for combination therapies to enhance efficacy and overcome resistance.

Comparative Analysis of Combination Therapies

While quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values are not consistently reported in the available literature, preclinical and clinical studies have demonstrated synergistic or enhanced anti-tumor effects in various combinations. The following tables summarize these findings.

Table 1: Synergistic Effects of Ansamitocin P-3 with Immunotherapy
Combination AgentCancer ModelObserved EffectProposed Mechanism of Synergy
Anti-PD-1 and Anti-CTLA-4 AntibodiesMurine Tumor ModelsDurable growth inhibition of established tumors.[1]Ansamitocin P-3 induces maturation of dendritic cells (DCs), leading to an enhanced T-cell stimulatory capacity and improved anti-tumor immunity. This immunomodulatory effect acts in synergy with the checkpoint inhibitors that block T-cell inhibitory signals.[1]
Table 2: Synergistic and Enhanced Effects of Maytansinoid ADCs with Other Agents
Maytansinoid ADCCombination AgentCancer ModelObserved EffectProposed Mechanism of Synergy/Enhancement
Trastuzumab emtansine (T-DM1)Pyrotinib (TKI)HER2-positive Breast Cancer CellsSuperior growth inhibition compared to T-DM1 alone.[2]Pyrotinib promotes the internalization of the HER2 receptor, leading to increased endocytosis of T-DM1 and consequently higher intracellular concentrations of the cytotoxic payload DM1.[2]
Trastuzumab emtansine (T-DM1)Lapatinib (TKI)HER2-positive Breast Cancer CellsPreclinical studies suggest a synergistic, antiproliferative effect.[3]Dual blockade of the HER2 signaling pathway at both the extracellular domain (T-DM1) and the intracellular kinase domain (lapatinib) leads to a more comprehensive pathway inhibition.
Lorvotuzumab mertansine (LM)Carboplatin/PaclitaxelSmall Cell Lung Cancer (SCLC) XenograftsHighly active combination without increased toxicity.[4]The combination of a targeted microtubule inhibitor (LM) with a DNA-damaging agent (carboplatin) and another microtubule-stabilizing agent (paclitaxel) targets multiple essential cellular processes for cancer cell survival and proliferation.[4]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, based on the methodologies described, a general workflow for assessing synergy can be outlined.

In Vitro Synergy Assessment
  • Cell Culture: Human cancer cell lines relevant to the drug combination are cultured under standard conditions.

  • Drug Preparation: Single agents and combination drugs are prepared at various concentrations.

  • Cell Viability/Proliferation Assay:

    • Cells are seeded in 96-well plates.

    • After cell attachment, they are treated with single agents or combinations of agents at various concentrations and ratios.

    • Following a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the sulforhodamine B (SRB) assay, MTS assay, or CellTiter-Glo® assay.

  • Data Analysis:

    • The dose-response curves for single agents are determined to calculate IC50 values.

    • The effects of the drug combinations are analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    • Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve a given effect.

In Vivo Synergy Assessment
  • Animal Models: Immunodeficient mice (e.g., nude or SCID) are used to establish tumor xenografts by subcutaneously injecting human cancer cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, single agents, and combination therapy.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The anti-tumor efficacy of the combination therapy is compared to that of the single agents. Tumor growth inhibition is calculated at the end of the study.

  • Histological and Molecular Analysis: At the end of the study, tumors may be excised for histological analysis and molecular studies to investigate the mechanism of action.

Signaling Pathways and Experimental Workflows

Ansamitocin P-3 and Immunotherapy Synergy

G cluster_tumor_microenvironment Tumor Microenvironment cluster_agents Therapeutic Agents Tumor_Cell Tumor_Cell T_Cell T-Cell Tumor_Cell->T_Cell Expresses PD-L1 (Inhibition) DC Dendritic Cell (DC) DC->T_Cell Presents Tumor Antigen (Activation) T_Cell->Tumor_Cell Tumor Cell Killing Ansamitocin_P3 Ansamitocin_P3 Ansamitocin_P3->DC Induces Maturation Checkpoint_Inhibitors PD-1/CTLA-4 Inhibitors Checkpoint_Inhibitors->T_Cell Blocks Inhibition

Caption: Ansamitocin P-3 enhances anti-tumor immunity by maturing dendritic cells.

General Experimental Workflow for Synergy Assessment

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Treatment Single Agents & Combinations Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., SRB, MTS) Treatment->Viability_Assay Data_Analysis Calculate IC50, Combination Index (CI), Dose Reduction Index (DRI) Viability_Assay->Data_Analysis Xenograft Tumor Xenograft Model Data_Analysis->Xenograft Select Promising Combinations In_Vivo_Treatment Administer Single Agents & Combinations Xenograft->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth & Body Weight In_Vivo_Treatment->Tumor_Monitoring Efficacy_Evaluation Evaluate Anti-Tumor Efficacy Tumor_Monitoring->Efficacy_Evaluation

Caption: Workflow for evaluating synergistic effects of drug combinations.

Conclusion

The available evidence strongly suggests that maytansinoid derivatives, particularly Ansamitocin P-3 and maytansinoid-based ADCs, hold significant promise for use in combination therapies. The synergistic interactions with immunotherapy agents, tyrosine kinase inhibitors, and conventional chemotherapy agents highlight the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of the combined agents. However, the lack of publicly available, detailed quantitative data underscores the need for further rigorous preclinical studies to establish optimal combinations and dosing schedules for clinical translation. Researchers are encouraged to incorporate the systematic evaluation of synergy, including the determination of CI and DRI values, in future studies.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for 20-O-Demethyl-AP3, this compound must be treated as hazardous waste. The following guide provides a comprehensive, step-by-step protocol for its safe disposal based on established best practices for managing hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective garments are necessary to prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound are to be considered hazardous waste. This includes the pure compound, solutions, empty containers, and contaminated laboratory supplies such as gloves, wipes, and pipette tips.

  • To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

2. Container Selection and Labeling:

  • Solid Waste: Collect solid forms of this compound and any contaminated solid materials in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a leak-proof, sealable, and chemically compatible container.

  • Contaminated Labware: Items such as gloves and absorbent paper should be double-bagged.[1] Sharps, including needles and contaminated glassware, must be placed in a designated sharps container.[1]

  • Labeling: Every waste container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and a description of the potential hazards.[1]

3. Storage:

  • Store all sealed and labeled waste containers in a designated satellite accumulation area (SAA).[1] This area should be located away from general laboratory traffic and drains and must have secondary containment to control any potential leaks.[1]

  • Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1]

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Quantitative Disposal Guidelines

The following table outlines general quantitative guidelines applicable to the management of this compound waste.

ParameterGuideline
Drain Disposal pH Range Prohibited for this compound. For permissible substances, the pH is typically between 5.5 and 10.5.[1]
Satellite Accumulation Limit Do not exceed 55 gallons of total hazardous waste in the satellite accumulation area.[1]
Container Fill Level Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[1]
Empty Container Rinsing Triple-rinse containers that held the chemical with a suitable solvent and collect the rinsate as hazardous waste.[1]

Disposal Workflow Visualization

The diagram below illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify All Waste Streams (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Select and Use Sealed, Compatible Waste Containers segregate->container label Label Container: 'Hazardous Waste' 'this compound' Associated Hazards container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs end End: Waste Managed Safely contact_ehs->end

Caption: Safe disposal workflow for this compound.

References

Personal protective equipment for handling 20-O-Demethyl-AP3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 20-O-Demethyl-AP3. As a metabolite of the microtubule inhibitor and macrocyclic antitumor antibiotic Ansamitocin P-3, this compound should be handled as a potent cytotoxic compound.[1][2][3] Adherence to these protocols is essential to ensure personal safety and prevent contamination.

I. Understanding the Risks

This compound is classified as a microtubule inhibitor, a class of compounds often used in cancer chemotherapy due to their ability to halt cell division.[1][2] Such compounds are typically cytotoxic and require stringent handling procedures to prevent exposure. Potential hazards include skin irritation, serious eye damage, and harm to an unborn child. Inhalation, ingestion, or skin contact may have adverse health effects.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-tested nitrile) - N95 or higher Respirator (fit-tested) - Safety Goggles and Face Shield
Handling Liquid Solutions (Sample Preparation, Cell Culture) - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-tested nitrile) - Chemical Fume Hood or Biological Safety Cabinet (Class II) - Safety Goggles and Face Shield
General Laboratory Work (in proximity to the compound) - Lab Coat - Single Pair of Gloves (nitrile) - Safety Glasses
Waste Disposal - Disposable Gown (fluid-resistant) - Double Gloves (chemotherapy-tested nitrile) - Safety Goggles and Face Shield

III. Handling and Operational Plan

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of aerosol generation and exposure.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated handling area (fume hood/BSC) A->B C Retrieve this compound from storage (-20°C) B->C D Weigh solid compound or prepare stock solution C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and dispose of contaminated waste F->G H Doff PPE in correct order G->H I Wash hands thoroughly H->I J Document experiment and any deviations H->J I->J cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Disposal A Contaminated PPE (gloves, gown, etc.) D Place solid waste in a labeled, sealed hazardous waste container A->D B Contaminated labware (pipette tips, tubes) B->D F Place sharps in a designated sharps container for cytotoxic waste B->F C Excess solid compound and solutions E Place liquid waste in a labeled, sealed hazardous waste container C->E G Store waste containers in a designated hazardous waste accumulation area D->G E->G F->G H Arrange for pickup by certified hazardous waste disposal service G->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.